Product packaging for Vinorelbine-d3 (ditartrate)(Cat. No.:)

Vinorelbine-d3 (ditartrate)

Cat. No.: B15145438
M. Wt: 1082.1 g/mol
InChI Key: CILBMBUYJCWATM-KOEFNMNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinorelbine-d3 (ditartrate) is a useful research compound. Its molecular formula is C53H66N4O20 and its molecular weight is 1082.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vinorelbine-d3 (ditartrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinorelbine-d3 (ditartrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C53H66N4O20 B15145438 Vinorelbine-d3 (ditartrate)

Properties

Molecular Formula

C53H66N4O20

Molecular Weight

1082.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;;

InChI Key

CILBMBUYJCWATM-KOEFNMNZSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Vinorelbine-d3 (ditartrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Vinorelbine, a semi-synthetic vinca alkaloid, with a particular focus on its deuterated analogue, Vinorelbine-d3 (ditartrate). Vinorelbine exerts its potent anti-neoplastic effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This document details the molecular interactions of Vinorelbine with tubulin, its impact on microtubule polymerization and dynamics, and the downstream cellular consequences, including cell cycle arrest and the activation of apoptotic signaling pathways. The potential implications of deuterium substitution on the pharmacokinetic and pharmacodynamic profile of Vinorelbine are also discussed. Quantitative data from various studies are summarized in tabular format for ease of comparison, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the complex processes involved.

Introduction

Vinorelbine is a third-generation vinca alkaloid chemotherapeutic agent widely used in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function, which is critical for cell division.[1][2][3] Vinorelbine-d3 (ditartrate) is a deuterated form of Vinorelbine. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed in drug development to potentially modify the metabolic and pharmacokinetic properties of a compound, which may lead to an improved therapeutic index. This guide will delve into the core mechanisms of Vinorelbine's action and explore the scientific rationale behind the development of its deuterated analogue.

Interaction with Tubulin and Microtubules

The fundamental target of Vinorelbine is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, including the formation of the mitotic spindle during cell division.

Binding to Tubulin

Vinorelbine binds to the β-tubulin subunit at the vinca domain, which is located near the GTP-binding site.[3] This binding is rapid and reversible.[3] The interaction of Vinorelbine with tubulin heterodimers induces a conformational change that promotes tubulin self-association into spiral aggregates, thereby preventing their incorporation into microtubules.[2]

While the affinity of the initial drug binding to tubulin heterodimers (K1) is similar for Vinorelbine, Vinblastine, and Vincristine, the overall affinity (K1K2), which also accounts for the affinity of liganded heterodimers for the growing spiral polymers (K2), is lowest for Vinorelbine.[2][4] This suggests that while the initial binding is comparable, the subsequent steps of tubulin aggregation are less favored with Vinorelbine compared to other vinca alkaloids.

Table 1: Relative Tubulin Binding Affinities of Vinca Alkaloids

Vinca AlkaloidOverall Affinity (K1K2) for Tubulin
VincristineHighest
VinblastineIntermediate
VinorelbineLowest

Source: Biochemistry, 1996.[2][4]

Effects on Microtubule Dynamics

At low concentrations, Vinorelbine suppresses microtubule dynamics, a process characterized by alternating phases of growth (polymerization) and shortening (depolymerization) known as dynamic instability. This suppression is a key aspect of its anti-mitotic activity.[1][3] Specifically, Vinorelbine has been shown to:

  • Slow the microtubule growth rate. [3]

  • Increase the duration of the growth phase. [3]

  • Reduce the duration of the shortening phase. [3]

  • Increase the time microtubules spend in an attenuated or paused state. [3]

At higher concentrations, Vinorelbine leads to the net depolymerization of microtubules.[3]

Table 2: Quantitative Effects of Vinorelbine on Microtubule Dynamics

ParameterControlVinorelbine (0.4 µM)
Growth Rate (µm/min)1.8 ± 0.61.0 ± 0.4
Shortening Rate (µm/min)27.2 ± 9.820.1 ± 11.2
Catastrophe Frequency (events/s)0.0190.010
Rescue Frequency (events/s)0.0430.026
Time Spent Growing (%)7182
Time Spent Shortening (%)53
Time Spent Paused (%)2415

Data adapted from a study on the effects of vinflunine and vinorelbine on microtubule dynamic instability.[3]

Cellular Consequences of Microtubule Disruption

The interference with microtubule dynamics by Vinorelbine has profound effects on cellular processes, ultimately leading to cell death.

Mitotic Arrest

The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle. This prevents the proper alignment and segregation of chromosomes during mitosis, leading to an arrest of the cell cycle at the G2/M phase.[1] This mitotic block is a primary contributor to the cytotoxic effects of Vinorelbine.

G2_M_Arrest Vinorelbine Vinorelbine Tubulin β-Tubulin Binding Vinorelbine->Tubulin Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Spindle_Dysfunction Mitotic Spindle Dysfunction Microtubule_Disruption->Spindle_Dysfunction G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Dysfunction->G2M_Arrest

Caption: Vinorelbine-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. The disruption of the mitotic spindle activates a cascade of signaling events that converge on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates caspases, the key executioners of apoptosis, resulting in programmed cell death.

Apoptosis_Pathway Mitotic_Arrest Prolonged Mitotic Arrest Mitochondrial_Pathway Activation of Intrinsic Apoptotic Pathway Mitotic_Arrest->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Downstream signaling leading to apoptosis.

The Role of Deuteration in Vinorelbine-d3

The "d3" in Vinorelbine-d3 signifies that three hydrogen atoms in the molecule have been replaced by deuterium. This substitution is typically made at sites susceptible to metabolic oxidation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.

The primary rationale for developing deuterated drugs is to improve their pharmacokinetic profile. Potential advantages of deuteration may include:

  • Reduced rate of metabolism: This can lead to a longer plasma half-life and increased drug exposure (Area Under the Curve - AUC).

  • Altered metabolite profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites.

  • Improved safety and tolerability: A more predictable pharmacokinetic profile can lead to a better safety margin.

While specific pharmacokinetic data for Vinorelbine-d3 versus Vinorelbine is not yet widely available in the public domain, the general principles of deuteration suggest that Vinorelbine-d3 may exhibit a modified metabolic fate compared to its non-deuterated counterpart.

Quantitative Data on Vinorelbine Activity

The cytotoxic efficacy of Vinorelbine has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

Table 3: IC50 Values of Vinorelbine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
A549Non-Small Cell Lung Cancer27.40
Calu-6Non-Small Cell Lung Cancer10.01
H1792Non-Small Cell Lung Cancer5.639
HeLaCervical Cancer1.25
JEG3Choriocarcinoma< 100
HTR-8/svneoTrophoblast< 1000

Sources: Various publications.[3][5][6]

Key Experimental Protocols

Tubulin Polymerization Assay

This assay is used to directly measure the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

  • Methodology:

    • Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) at 37°C.

    • GTP is added to initiate polymerization.

    • The test compound (e.g., Vinorelbine) or vehicle control is added at various concentrations.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • Inhibition or enhancement of polymerization is determined by comparing the polymerization curves of the compound-treated samples to the control.

Tubulin_Polymerization_Assay Start Start Prepare Prepare reaction mix: - Purified tubulin - Polymerization buffer - GTP Start->Prepare Add_Compound Add Vinorelbine or vehicle control Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Monitor absorbance at 340 nm over time Incubate->Measure Analyze Analyze polymerization curves Measure->Analyze End End Analyze->End

Caption: Workflow for a tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

  • Methodology:

    • Cells are cultured and treated with Vinorelbine or a vehicle control for a specified period.

    • Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol) to permeabilize the cell membrane.

    • The cells are treated with RNase to prevent staining of RNA.

    • The cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Vinorelbine's mechanism of action is centered on its ability to disrupt microtubule dynamics by binding to β-tubulin. This leads to a cascade of events, including the suppression of microtubule polymerization, mitotic arrest at the G2/M phase, and the induction of apoptosis. The development of Vinorelbine-d3 (ditartrate) represents a rational drug design approach aimed at potentially improving the pharmacokinetic properties of the parent compound through the kinetic isotope effect. Further research into the specific metabolic and pharmacokinetic profile of Vinorelbine-d3 will be crucial in determining its potential clinical advantages. This in-depth understanding of Vinorelbine's molecular and cellular effects is essential for the continued development and optimization of vinca alkaloid-based cancer therapies.

References

Synthesis and Characterization of Vinorelbine-d3 (ditartrate): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vinorelbine-d3 (ditartrate), a deuterated analog of the anti-mitotic agent Vinorelbine. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and vindoline, natural products of the Madagascar periwinkle, Catharanthus roseus.[1][2] It functions as an anti-mitotic agent by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5][6] Vinorelbine-d3 (ditartrate) is a stable isotope-labeled version of Vinorelbine ditartrate, where three hydrogen atoms have been replaced by deuterium.[3][7] This isotopic labeling is a valuable tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the differentiation and quantification of the drug from its endogenous counterparts.[3]

Synthesis of Vinorelbine-d3 (ditartrate)

The synthesis of Vinorelbine-d3 (ditartrate) follows the established semi-synthetic route for Vinorelbine, with the introduction of deuterium atoms at a specific stage. While a precise, publicly available protocol for the deuterated synthesis is limited, the general methodology involves the coupling of catharanthine and vindoline, followed by rearrangement and salt formation. The deuterium labeling is likely achieved through the use of a deuterated reagent during the synthesis.

General Synthetic Scheme

A plausible synthetic pathway is outlined below, based on known methods for Vinorelbine synthesis.

Synthesis_Workflow cluster_coupling Step 1: Coupling Reaction cluster_reduction Step 2: Reduction cluster_rearrangement Step 3: Rearrangement and Ring Opening cluster_salt_formation Step 4: Salt Formation Catharanthine Catharanthine Tartrate Coupling FeCl3 / HCl Catharanthine->Coupling Vindoline Vindoline Vindoline->Coupling Anhydrovinblastine Anhydrovinblastine Intermediate Coupling->Anhydrovinblastine Reduction Sodium Borohydride (or NaBD4 for deuteration) Anhydrovinblastine->Reduction Dehydrated_Vinblastine Dehydrated Vinblastine Reduction->Dehydrated_Vinblastine Rearrangement Trifluoroacetic Anhydride Dehydrated_Vinblastine->Rearrangement Vinorelbine_base Vinorelbine-d3 Base Rearrangement->Vinorelbine_base Salt_Formation Tartaric Acid Vinorelbine_base->Salt_Formation Vinorelbine_ditartrate Vinorelbine-d3 (ditartrate) Salt_Formation->Vinorelbine_ditartrate

Caption: General workflow for the synthesis of Vinorelbine-d3 (ditartrate).

Experimental Protocols

While a specific protocol for Vinorelbine-d3 is not publicly detailed, the following outlines the key steps based on the synthesis of the non-deuterated compound. The introduction of deuterium is likely accomplished in Step 2 by using a deuterated reducing agent.

Step 1: Coupling of Catharanthine and Vindoline

  • Catharanthine tartrate and vindoline are used as starting materials.

  • The reaction is typically carried out in the presence of ferric trichloride (FeCl3) and hydrochloric acid (HCl).[8]

  • This step leads to the formation of an anhydrovinblastine intermediate.

Step 2: Reduction

  • The intermediate from Step 1 is reacted with a reducing agent.

  • To introduce the deuterium label, a deuterated reducing agent such as sodium borodeuteride (NaBD4) would likely be used in place of sodium borohydride (NaBH4). This is the most probable step for deuterium incorporation.

  • This reduction yields dehydrated vinblastine.[8]

Step 3: Ring Opening and Rearrangement

  • The dehydrated vinblastine undergoes ring-opening and rearrangement when treated with trifluoroacetic anhydride.[8]

  • This step forms the core structure of Vinorelbine.

Step 4: Salt Formation

  • The resulting Vinorelbine-d3 base is then reacted with tartaric acid to form the more stable ditartrate salt.

Characterization of Vinorelbine-d3 (ditartrate)

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Vinorelbine-d3 (ditartrate). The following analytical techniques are typically employed.

Physicochemical Properties
PropertyValue
Molecular Formula C₅₃H₆₃D₃N₄O₂₀
Molecular Weight 1082.12 g/mol
Appearance Off-white powder
Purity (by HPLC) ≥98%
Solubility Soluble in water (10 mg/mL) and DMSO (100 mg/mL)

Data sourced from commercial suppliers of Vinorelbine-d3 (ditartrate) and Vinorelbine ditartrate salt hydrate.[7][9]

Spectroscopic and Chromatographic Data

Detailed spectroscopic and chromatographic data are crucial for structural elucidation and purity assessment. While specific datasets for Vinorelbine-d3 (ditartrate) are not widely published, the expected analytical profile is described below.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum would be complex, characteristic of the Vinorelbine structure. The signals corresponding to the positions of deuterium incorporation would be absent or significantly reduced in intensity.
¹³C NMR The carbon-13 NMR spectrum would confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS) ESI-MS would show a molecular ion peak corresponding to the mass of the deuterated compound (C₄₅H₅₁D₃N₄O₈ for the free base), confirming the incorporation of three deuterium atoms.
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method would be used to determine the purity of the compound. A typical mobile phase might consist of an ammonium formate buffer and methanol.[10] The retention time would be very similar to that of the non-deuterated standard.

Mechanism of Action: Microtubule Disruption

Vinorelbine, and by extension its deuterated analog, exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential components of the mitotic spindle.

Signaling_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Mitosis Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Vinorelbine Vinorelbine-d3 Vinorelbine->Tubulin Binds to β-tubulin Vinorelbine->Microtubule Inhibits polymerization and promotes depolymerization Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption Apoptosis Apoptosis Metaphase_Arrest->Apoptosis Induction

Caption: Mechanism of action of Vinorelbine leading to mitotic arrest.

The binding of Vinorelbine to tubulin disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the metaphase, ultimately triggering programmed cell death, or apoptosis.[4]

Conclusion

This technical guide has provided an in-depth overview of the synthesis and characterization of Vinorelbine-d3 (ditartrate). While a detailed, step-by-step public protocol for the deuterated synthesis remains elusive, the general synthetic strategy is well-established. The characterization of this isotopically labeled compound relies on standard analytical techniques to confirm its structure and purity. The understanding of its mechanism of action as a microtubule-destabilizing agent is crucial for its application in cancer research and drug development. The use of Vinorelbine-d3 (ditartrate) as an internal standard and for metabolic studies will continue to be invaluable in advancing our understanding of this important chemotherapeutic agent.

References

Vinorelbine-d3 (ditartrate): A Comprehensive Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for Vinorelbine-d3 (ditartrate). Vinorelbine-d3 (ditartrate) is the deuterated form of Vinorelbine ditartrate, an anti-mitotic agent used in cancer therapy. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies for this stable isotope-labeled compound.

Quantitative Data Summary

The following tables summarize the typical quantitative data found on a Certificate of Analysis for a specific lot of Vinorelbine-d3 (ditartrate). These values are representative and may vary between different batches and suppliers.

Table 1: Identification and General Properties

TestSpecificationResult
Product Name Vinorelbine-d3 (ditartrate)Conforms
CAS Number 125317-39-7 (unlabeled)Not Applicable
Molecular Formula C₅₃H₆₃D₃N₄O₂₀Conforms
Molecular Weight 1082.12 g/mol Conforms[1]
Appearance White to off-white or pale yellow powderConforms
Solubility Soluble in Water and EthanolConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Chemical Purity HPLC≥ 98.0%99.5%
Isotopic Purity (D3) Mass Spectrometry≥ 99 atom % D99.6 atom % D
Related Substances HPLCTotal Impurities ≤ 1.0%0.45%
Individual Impurity ≤ 0.5%0.2%
Residual Solvents GC-HSMeets USP <467> requirementsConforms
Water Content Karl Fischer Titration≤ 5.0%2.1%
Residue on Ignition USP <281>≤ 0.2%0.08%

Table 3: Identity Confirmation

TestMethodSpecificationResult
¹H NMR Nuclear Magnetic ResonanceConforms to structureConforms
Mass Spectrum Mass SpectrometryConforms to molecular weightConforms
Infrared Spectrum IR SpectroscopyConforms to reference standardConforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis

Purpose: To determine the chemical purity of Vinorelbine-d3 (ditartrate) and to quantify any related substances or impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Detector Wavelength: 267 nm

Reagents:

  • Mobile Phase A: Phosphate buffer (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A/Acetonitrile (50:50, v/v)

Procedure:

  • Standard Preparation: A known concentration of Vinorelbine-d3 (ditartrate) reference standard is prepared in the diluent.

  • Sample Preparation: A sample of the test article is accurately weighed and dissolved in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Gradient Elution: A gradient is run from 20% to 80% Mobile Phase B over 30 minutes.

  • Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks. Impurities are identified and quantified based on their relative retention times and peak areas.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Purpose: To confirm the molecular weight of Vinorelbine-d3 (ditartrate) and to determine its isotopic purity.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Infusion: The sample solution is directly infused into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass-to-charge (m/z) range.

  • Analysis:

    • Identity: The observed m/z of the molecular ion ([M+H]⁺) is compared to the calculated theoretical mass of Vinorelbine-d3 (ditartrate).

    • Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the deuterated (d3) and non-deuterated (d0, d1, d2) forms are measured to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To confirm the chemical structure of Vinorelbine-d3 (ditartrate) and the position of the deuterium labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

  • Deuterated solvent (e.g., DMSO-d6 or Methanol-d4)

Procedure:

  • Sample Preparation: The sample is dissolved in the deuterated solvent.

  • Data Acquisition: ¹H NMR and other relevant NMR experiments (e.g., ¹³C NMR, COSY) are performed.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the expected proton signals and the absence of signals at the sites of deuterium incorporation.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of Vinorelbine-d3 (ditartrate).

Certificate_of_Analysis_Workflow cluster_Sample Sample Handling cluster_Testing Analytical Testing cluster_Data Data Review & Reporting cluster_Release Quality Assurance SampleReceipt Sample Receipt SampleLogin Sample Login & Labeling SampleReceipt->SampleLogin SamplePreparation Sample Preparation SampleLogin->SamplePreparation HPLCTest HPLC Analysis (Purity, Impurities) SamplePreparation->HPLCTest MSTest Mass Spectrometry (Identity, Isotopic Purity) SamplePreparation->MSTest NMRTest NMR Spectroscopy (Structure Confirmation) SamplePreparation->NMRTest GeneralTests General Tests (Appearance, Solubility, Water Content) SamplePreparation->GeneralTests DataReview Data Review & Verification HPLCTest->DataReview MSTest->DataReview NMRTest->DataReview GeneralTests->DataReview CoAGeneration CoA Generation DataReview->CoAGeneration QAReview QA Review & Approval CoAGeneration->QAReview LotRelease Lot Release QAReview->LotRelease Analytical_Techniques_Relationship cluster_Compound Vinorelbine-d3 (ditartrate) cluster_Properties Analytical Properties cluster_Techniques Analytical Techniques Compound Test Article Purity Chemical Purity Compound->Purity Identity Identity Compound->Identity Structure Structure Compound->Structure IsotopicPurity Isotopic Purity Compound->IsotopicPurity HPLC HPLC Purity->HPLC Determines MS Mass Spectrometry Identity->MS Confirms NMR NMR Structure->NMR Confirms IsotopicPurity->MS Determines

References

Deuterium-Labeled Vinorelbine: A Technical Guide for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled vinorelbine in pharmacokinetic research. Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent for treating non-small cell lung cancer and breast cancer.[1][2][3] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and minimizing toxicity. Deuterium labeling offers a powerful tool for these investigations, primarily by serving as an ideal internal standard in bioanalytical methods and offering potential for metabolic pathway elucidation.[4]

Pharmacokinetic Profile of Vinorelbine

Vinorelbine exhibits complex pharmacokinetic characteristics, including rapid absorption, extensive tissue distribution, and a long terminal half-life.[5][6] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[2][7][8]

Table 1: Key Pharmacokinetic Parameters of Vinorelbine
ParameterValueReference
Bioavailability (oral) 27% (range: 12-59%)[5][6]
Time to Peak Serum Concentration (Tmax) Within 2 hours[5][7]
Protein Binding Low (13.5%), highly bound to platelets (78%) and lymphocytes[1][5][6][9]
Volume of Distribution (Vd) 25.4 to 75.6 L/kg[1][6][7]
Terminal Half-Life (t1/2) 27.7 to 43.6 hours[2][6]
Plasma Clearance 0.97 to 1.26 L/hr/kg[6][7]
Primary Route of Elimination Hepatic metabolism and biliary excretion[6][9]
Urinary Excretion (unchanged drug) < 20%[5][6]
Fecal Excretion 30% to 60%[6]
Table 2: Major Metabolites of Vinorelbine
MetaboliteFormation PathwaySignificanceReference
4-O-deacetylvinorelbine (M1) Carboxylesterase-mediatedMain active metabolite[1][10]
Vinorelbine N-oxide CYP3A4-mediated oxidationIdentified in blood, plasma, and urine[6][7]
20'-hydroxyvinorelbine CYP3A4-mediated hydroxylationMinor metabolite[7][8]
Vinorelbine 6'-oxide CYP3A4-mediated oxidationMinor metabolite[7][8]

Role of Deuterium Labeling in Pharmacokinetic Studies

Deuterium, a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to create a "heavy-labeled" version. This labeling does not significantly alter the physicochemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based bioanalysis.[11][12][13]

The primary application of deuterium-labeled vinorelbine is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the parent drug and its metabolites in biological matrices.[4] The co-eluting, isotopically distinct internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

While not yet extensively documented for vinorelbine, deuterium labeling can also be employed to investigate drug metabolism. The "kinetic isotope effect" can slow down metabolism at the site of deuteration, helping to identify metabolic "soft spots" and elucidate metabolic pathways.[12][13][14]

Experimental Protocols

Synthesis of Deuterium-Labeled Vinorelbine

The synthesis of deuterium-labeled vinorelbine typically involves introducing deuterium atoms at positions not susceptible to metabolic cleavage. This can be achieved through various methods, including the use of deuterated reagents in the final synthetic steps or through hydrogen-deuterium exchange reactions on the vinorelbine molecule or a late-stage intermediate. A common approach involves the reaction of anhydrovinblastine with specific reagents under controlled conditions to yield vinorelbine, where deuterated reagents can be incorporated.[3]

Pharmacokinetic Study Workflow

A typical pharmacokinetic study using deuterium-labeled vinorelbine as an internal standard involves the following steps:

  • Dosing: Administration of a defined dose of vinorelbine to the study subjects (e.g., preclinical animal models or human volunteers).

  • Sample Collection: Collection of biological samples (e.g., plasma, whole blood, urine) at predetermined time points.

  • Sample Preparation:

    • Addition of a known amount of deuterium-labeled vinorelbine internal standard to each sample.

    • Protein precipitation or liquid-liquid extraction to remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatographic separation of vinorelbine and its metabolites from other sample components.

    • Mass spectrometric detection and quantification using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.[15]

  • Data Analysis: Calculation of vinorelbine concentrations at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters are then derived from the concentration-time data.

Bioanalytical Method: LC-MS/MS

A sensitive and rapid LC-MS/MS method is crucial for the quantification of vinorelbine and its metabolites in biological samples.[10]

Table 3: Example LC-MS/MS Parameters for Vinorelbine Quantification

ParameterDescriptionReference
Chromatographic Column C18 column (e.g., 50 x 2.1 mm, 5 µm)[4]
Mobile Phase Acetonitrile and ammonium formate buffer[15]
Ionization Mode Positive electrospray ionization (ESI+)[10]
Detection Mode Multiple Reaction Monitoring (MRM)[15]
MRM Transitions (m/z) Vinorelbine: 779.4 → 122.0[15]
Deuterated Vinorelbine (example): Dependent on labeling
Lower Limit of Quantification (LLOQ) 0.05 - 0.5 ng/mL[10][16]

Visualizations

experimental_workflow Experimental Workflow for a Pharmacokinetic Study cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis dosing Dosing of Vinorelbine sample_collection Biological Sample Collection (e.g., Blood, Plasma) dosing->sample_collection add_is Addition of Deuterium-Labeled Vinorelbine (Internal Standard) sample_collection->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction lc_msms LC-MS/MS Analysis extraction->lc_msms data_analysis Pharmacokinetic Data Analysis lc_msms->data_analysis

Caption: A generalized workflow for a pharmacokinetic study of vinorelbine utilizing a deuterium-labeled internal standard.

vinorelbine_metabolism Metabolic Pathway of Vinorelbine cluster_metabolites Metabolites cluster_enzymes Enzymes vinorelbine Vinorelbine deacetyl 4-O-deacetylvinorelbine (Active) vinorelbine->deacetyl Carboxylesterase n_oxide Vinorelbine N-oxide vinorelbine->n_oxide CYP3A4 hydroxy 20'-hydroxyvinorelbine vinorelbine->hydroxy CYP3A4 oxide_6 Vinorelbine 6'-oxide vinorelbine->oxide_6 CYP3A4 cyp3a4 CYP3A4 carboxylesterase Carboxylesterase

Caption: The primary metabolic pathways of vinorelbine in humans.

Conclusion

Deuterium-labeled vinorelbine is an indispensable tool for the accurate and precise quantification of vinorelbine and its metabolites in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays is well-established. Future research may further explore the use of deuterium labeling to modulate the metabolic profile of vinorelbine, potentially leading to improved therapeutic outcomes. This guide provides a foundational understanding for researchers and drug development professionals seeking to employ this technology in their work.

References

Vinorelbine-d3 (ditartrate): A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Vinorelbine-d3 (ditartrate) for research purposes. It covers reputable suppliers, key technical data, and detailed experimental protocols, offering a comprehensive resource for utilizing this isotopically labeled compound in a laboratory setting.

Sourcing and Procurement of Research-Grade Vinorelbine-d3 (ditartrate)

For research applications requiring high purity and batch-to-batch consistency, it is crucial to source Vinorelbine-d3 (ditartrate) from reputable suppliers specializing in reference standards and isotopically labeled compounds. Several companies cater to the research community, offering well-characterized products suitable for a range of experimental needs.

Table 1: Prominent Suppliers of Vinorelbine-d3 (ditartrate) for Research

SupplierProduct NameAdditional Information
LGC StandardsVinorelbine-d3 BitartrateOffers the product as a neat solid.
MedChemExpressVinorelbine-d3 (ditartrate)Provides the compound with a purity of ≥98.0%.[1]
Santa Cruz BiotechnologyVinorelbine-d3 DitartrateStates the product is for research use only.[2]
US Biological Life SciencesVinorelbine-d3 DitartrateOffers the product in a highly purified grade.[3]

Technical Data and Specifications

Vinorelbine-d3 (ditartrate) is the deuterium-labeled form of Vinorelbine ditartrate, an antineoplastic agent.[1][2] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analyses.[1]

Table 2: Chemical and Physical Properties of Vinorelbine-d3 (ditartrate)

PropertyValueReference
Molecular Formula C₅₃H₆₃D₃N₄O₂₀[2][4]
Molecular Weight 1082.12 g/mol [2][4]
Alternate Names 3′,4′-Didehydro-4′-deoxy-C′-norvincaleukoblastine-d3 Ditartrate; Nor-5′-anhydrovinblastine-d3 Ditartrate; Eunades-d3; Navelbine-d3[1][2]
Purity ≥98.0% (MedChemExpress)[1]
Certificate of Analysis (CoA) Data

A Certificate of Analysis provides critical quality control data for a specific batch of a compound. While a specific CoA for Vinorelbine-d3 (ditartrate) was not publicly available, a typical CoA for a research-grade compound would include the following quantitative data.

Table 3: Representative Data from a Certificate of Analysis

ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC)
Isotopic Enrichment ≥98 atom % DQuantitative Nuclear Magnetic Resonance (qNMR) or Mass Spectrometry (MS)
Identity Conforms to structure¹H-NMR, MS
Solubility Soluble in DMSOSolubility Test

Experimental Protocols

Vinorelbine, the non-labeled parent compound, is a well-established anti-mitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.[5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[6] The following are detailed protocols for key experiments relevant to the study of Vinorelbine and its deuterated analog.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)

    • Vinorelbine-d3 (ditartrate) stock solution (in DMSO)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure: a. Reconstitute purified tubulin to a concentration of 3 mg/mL in ice-cold G-PEM buffer. b. Prepare serial dilutions of Vinorelbine-d3 (ditartrate) in G-PEM buffer. A typical concentration range to test would be 0.1 µM to 10 µM. c. In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted Vinorelbine-d3 (ditartrate) or vehicle control (DMSO) to triplicate wells. d. To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well. e. Immediately place the plate in the microplate reader pre-heated to 37°C. f. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. g. The increase in absorbance corresponds to the extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle following treatment with Vinorelbine-d3 (ditartrate).

Methodology:

  • Cell Culture and Treatment: a. Seed cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the experiment. b. Allow cells to attach and grow for 24 hours. c. Treat the cells with varying concentrations of Vinorelbine-d3 (ditartrate) (e.g., 1 nM to 100 nM) or vehicle control for a specified period (e.g., 24 or 48 hours).

  • Cell Staining: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours. d. Centrifuge the fixed cells and wash with PBS. e. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. f. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The PI fluorescence intensity is proportional to the DNA content. c. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

Vinorelbine's Mechanism of Action

Vinorelbine exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.

Vinorelbine_Mechanism cluster_Cell Cell Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Vinorelbine Vinorelbine Vinorelbine->Tubulin_Dimers Inhibits Polymerization

Caption: Vinorelbine inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Evaluating Vinorelbine-d3 (ditartrate)

The following workflow outlines the key steps for characterizing the in vitro activity of Vinorelbine-d3 (ditartrate).

Experimental_Workflow Start Start Compound_Prep Prepare Vinorelbine-d3 (ditartrate) Solutions Start->Compound_Prep Tubulin_Assay Tubulin Polymerization Inhibition Assay Compound_Prep->Tubulin_Assay Cell_Culture Cell Culture and Treatment Compound_Prep->Cell_Culture Data_Analysis Data Analysis and Interpretation Tubulin_Assay->Data_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the in vitro evaluation of Vinorelbine-d3 (ditartrate).

This technical guide provides a foundational understanding of Vinorelbine-d3 (ditartrate) for research applications. For specific experimental details and troubleshooting, researchers should consult the manufacturer's documentation and relevant scientific literature.

References

Vinorelbine-d3 (ditartrate): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Deuterated Vinca Alkaloid for Drug Development Professionals

This technical guide provides a comprehensive overview of Vinorelbine-d3 (ditartrate), a deuterated form of the semi-synthetic vinca alkaloid, Vinorelbine. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Vinorelbine-d3 (ditartrate) is a valuable tool in pharmacokinetic and metabolic studies of Vinorelbine. The deuteration provides a distinct mass signature for analytical purposes.

PropertyValue
CAS Number Not available in the provided search results.
Molecular Weight 1082.12 g/mol
Molecular Formula C₅₃H₆₃D₃N₄O₂₀
Synonyms 3′,4′-Didehydro-4′-deoxy-C′-norvincaleukoblastine-d3 Ditartrate

Mechanism of Action: Disruption of Microtubule Dynamics

Vinorelbine exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. By binding to tubulin, Vinorelbine inhibits the polymerization of microtubules. This interference leads to a cascade of cellular events culminating in apoptosis.

The primary mechanism involves:

  • Inhibition of Microtubule Polymerization: Vinorelbine binds to the vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules.

  • Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

The signaling cascade leading to apoptosis involves the activation of key cellular components.

G Vinorelbine Vinorelbine Tubulin Tubulin Vinorelbine->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest p53 p53 Mitotic_Arrest->p53 Activates Bim Bim Mitotic_Arrest->Bim Activates Caspase_Activation Caspase Activation (e.g., Caspase-3) p53->Caspase_Activation Bcl2 Bcl-2 Inhibition Bim->Bcl2 Bcl2->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment Treat with Vinorelbine-d3 Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot IC50_Calc IC50 Calculation MTT->IC50_Calc Cell_Cycle_Profile Cell Cycle Profile Flow_Cytometry->Cell_Cycle_Profile Protein_Expression Protein Expression Levels Western_Blot->Protein_Expression

Methodological & Application

Application Note: Quantification of Vinorelbine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including non-small-cell lung cancer and breast cancer.[1][2] Accurate quantification of vinorelbine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This application note provides a detailed protocol for the quantification of vinorelbine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for vinorelbine quantification in human plasma.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 0.1 - 200[6]0.025 - 10[3][4]0.1 - 100[7][8]100.0 - 10000.0
LLOQ (ng/mL) 0.1[6]0.025[3]0.1[7][8]100.0
Intra-day Precision (%CV) < 6.0[6]≤ 10.6[3]≤ 11.6[9]< 15.0
Inter-day Precision (%CV) < 6.0[6]≤ 10.6[3]≤ 10.4[9]< 15.0
Intra-day Accuracy (%) ± 4.7[6]± 12.4[3]-8.7 to 10.3[9]± 15.0
Inter-day Accuracy (%) ± 4.7[6]± 12.4[3]-10.0 to 7.4[9]± 15.0
Internal Standard Vinblastine[6]Deuterated Isotopes[3]Vinorelbine-d3[7][8]Not Specified
Sample Preparation Liquid-Liquid Extraction[3][6]Protein Precipitation[7][8]Protein Precipitation[9]Solid-Phase Extraction

Experimental Workflow

Vinorelbine Quantification Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical SampleCollection Plasma Sample Collection Fortification Fortification with Internal Standard SampleCollection->Fortification SamplePrep Sample Preparation (LLE or PPT) Fortification->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: Experimental workflow for vinorelbine quantification.

Experimental Protocols

This section details the methodologies for the key experiments involved in the quantification of vinorelbine in human plasma.

Materials and Reagents
  • Vinorelbine reference standard

  • Internal Standard (IS) (e.g., Vinblastine or a stable isotope-labeled vinorelbine)

  • HPLC-grade acetonitrile, methanol, and methyl-t-butyl ether

  • Ammonium formate

  • Formic acid

  • Human plasma (drug-free)

  • Deionized water

Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

a) Liquid-Liquid Extraction (LLE) [3][6]

  • To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.

  • Vortex for 30 seconds.

  • Add 1 mL of methyl-t-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for injection.

b) Protein Precipitation (PPT) [7][8][9]

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Conditions

a) Liquid Chromatography

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 µm) is commonly used.[3][6]

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer like ammonium formate with formic acid. For example, an isocratic mobile phase of 75:25 (v/v) acetonitrile and 4 mmol/L ammonium formate (pH 3.0).[6]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[6]

  • Injection Volume: 10-20 µL.[7]

  • Column Temperature: 40°C.

b) Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • Vinorelbine: m/z 779.4 → 122.0[6]

    • Vinblastine (IS): m/z 811.3 → 224.2[6]

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These should be assessed within a single run (intra-day) and between different runs (inter-day).[6]

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Method Validation Parameters

Method Validation Parameters cluster_core Core Validation Parameters cluster_additional Additional Parameters cluster_reliability Overall Method Reliability Accuracy Accuracy Reliability Reliable Quantification Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Reliability LLOQ LLOQ LLOQ->Reliability Selectivity Selectivity Selectivity->Reliability Recovery Recovery Recovery->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy Stability Stability Stability->Accuracy

References

Application Note: High-Throughput Bioanalytical Method for Vinorelbine Quantification in Human Plasma using LC-MS/MS with Vinorelbine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of vinorelbine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Vinorelbine-d3, to ensure high accuracy and precision. A streamlined sample preparation procedure involving protein precipitation allows for high-throughput analysis, making it suitable for pharmacokinetic studies in clinical and preclinical research. The method has been validated over a linear range of 0.1 to 100 ng/mL and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid used as an antineoplastic agent in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its therapeutic efficacy is dependent on achieving optimal plasma concentrations. Therefore, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic monitoring and dose optimization. This application note presents a detailed protocol for the determination of vinorelbine in human plasma using LC-MS/MS with Vinorelbine-d3 as the internal standard (IS). The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to more accurate and precise results.[2]

Experimental Workflow

Bioanalytical Workflow for Vinorelbine cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) IS_Addition Add Vinorelbine-d3 (IS) Plasma->IS_Addition Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification (Peak Area Ratio) Detection->Quantification Calibration_Curve Calibration Curve Generation Quantification->Calibration_Curve Concentration_Calculation Calculate Vinorelbine Concentration Calibration_Curve->Concentration_Calculation

Caption: Experimental workflow for the bioanalytical quantification of vinorelbine.

Materials and Methods

Reagents and Chemicals
  • Vinorelbine tartrate reference standard

  • Vinorelbine-d3 ditartrate internal standard[3][4][5]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Ammonia solution

  • Formic acid

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 50 µL aliquot of plasma, add 10 µL of Vinorelbine-d3 internal standard solution (concentration to be optimized).[6][7]

  • Vortex mix for 10 seconds.

  • Add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol, 1:1, v/v).[6][7]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterCondition
HPLC Column Xbridge C18, 50 x 2.1 mm, 3.5 µm[6][7]
Mobile Phase A 1 mM Ammonium acetate with 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min[6][7]
Injection Volume 10 µL
Column Temperature 40°C
Run Time 5 minutes[6][7]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vinorelbine: m/z 779.4 → 122.0Vinorelbine-d3: m/z 782.4 → 122.0 (Example, verify experimentally)
Collision Energy Optimized for specific instrument
Capillary Voltage Optimized for specific instrument

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity

The method was found to be linear over the concentration range of 0.1 to 100 ng/mL for vinorelbine in human plasma.[6][7] The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Precision (%CV)Inter-assay Accuracy (%Bias)
LLOQ0.1≤ 15%± 15%≤ 15%± 15%
Low0.3≤ 10%± 10%≤ 10%± 10%
Mid10≤ 10%± 10%≤ 10%± 10%
High80≤ 10%± 10%≤ 10%± 10%

Data presented are representative and should be confirmed during in-lab validation.

Recovery

The extraction recovery of vinorelbine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.

AnalyteLow QC (%)Mid QC (%)High QC (%)
Vinorelbine> 85%> 85%> 85%
Vinorelbine-d3> 85%> 85%> 85%

Mechanism of Action: Interference with Microtubule Dynamics

Vinorelbine's cytotoxic effect is primarily due to its interaction with tubulin, the protein subunit of microtubules.[8] This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.

Vinorelbine_MoA cluster_cell_cycle Cell Cycle Progression cluster_microtubule Microtubule Dynamics cluster_vinorelbine_action Vinorelbine Action cluster_outcome Cellular Outcome G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mitotic Entry Mitotic_Spindle Mitotic Spindle Formation Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Disruption leads to Vinorelbine Vinorelbine Vinorelbine->Microtubule_Assembly Inhibits Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Vinorelbine's mechanism of action on microtubule dynamics.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of vinorelbine in human plasma. The use of a deuterated internal standard, Vinorelbine-d3, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development and clinical application of vinorelbine.

References

Application Notes and Protocols for Vinorelbine Analysis in Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial anti-cancer agent used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Accurate quantification of vinorelbine in whole blood is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. Due to its significant partitioning into blood cells, whole blood is often the preferred matrix for analysis over plasma.[1] This document provides detailed application notes and protocols for the three primary sample preparation techniques for vinorelbine analysis in whole blood: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The ideal method should provide high recovery, minimal matrix effects, and a low limit of quantification (LOQ). Below is a summary of quantitative data for the different techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 62.07% - 105.46%[2]~80% (in plasma)[2]>70% (general for drugs of abuse)[3]
Matrix Effect 93.67% - 105.87%[2]Not specified for vinorelbine in whole bloodMinimal with appropriate sorbent selection
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[2][4]2.5 ng/mL[1]Not specified for vinorelbine in whole blood
Processing Time FastModerateSlow to Moderate
Cost LowLow to ModerateHigh
Selectivity LowModerateHigh
Automation Potential HighModerateHigh

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly advantageous for high-throughput analysis.

Principle: A water-miscible organic solvent is added to the whole blood sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.

Experimental Workflow:

start Start: Whole Blood Sample add_is Add Internal Standard (IS) start->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Precipitation Solvent (e.g., Acetonitrile) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Figure 1: Protein Precipitation Workflow.

Detailed Protocol:

  • To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of whole blood sample.

  • Add 10 µL of the internal standard working solution (e.g., vinorelbine-d8).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that offers better selectivity than PPT by partitioning the analyte of interest into an immiscible organic solvent.

Principle: The analyte is extracted from the aqueous whole blood matrix into an organic solvent based on its differential solubility. The choice of solvent is critical for achieving high extraction efficiency.

Experimental Workflow:

start Start: Whole Blood Sample add_is Add Internal Standard (IS) start->add_is add_buffer Add Alkaline Buffer (e.g., NH4OH) add_is->add_buffer vortex1 Vortex add_buffer->vortex1 add_solvent Add Extraction Solvent (e.g., MTBE) vortex1->add_solvent vortex2 Vortex/Mix add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze start Start: Whole Blood Sample pretreat Pre-treat Sample (Lyse & Precipitate) start->pretreat condition Condition SPE Cartridge pretreat->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1 (e.g., Acidic Buffer) load->wash1 wash2 Wash 2 (e.g., Organic/Aqueous) wash1->wash2 elute Elute Analyte wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Note: High-Throughput Analysis of Vinorelbine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vinorelbine and its major metabolites in human plasma. Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent, and monitoring its plasma concentrations along with its metabolites is vital for pharmacokinetic studies and therapeutic drug management. The described protocol offers high sensitivity and specificity, making it suitable for clinical research and drug development applications.

Introduction

Vinorelbine is an antineoplastic agent widely used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. It undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary active metabolite is 4-O-deacetylvinorelbine, while other significant metabolites include vinorelbine N-oxide and 20'-hydroxyvinorelbine.[1] The accurate quantification of vinorelbine and its metabolites is essential for understanding its pharmacological profile and for optimizing patient dosage regimens. This protocol outlines a validated LC-MS/MS method that allows for the simultaneous determination of vinorelbine and its key metabolites from a small volume of human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of vinorelbine and its metabolites from human plasma.[2]

Materials:

  • Human plasma

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Vinblastine in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.

LC Parameters:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 5 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 20% B, 1-4 min: 20-80% B, 4-5 min: 80% B, 5.1-7 min: 20% B
Injection Volume 10 µL
Column Temperature 40°C
Run Time 7 minutes
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

MS Parameters:

ParameterValue
Ionization Mode ESI Positive
Scan Type MRM
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Manufacturer specific

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vinorelbine 779.4122.0
4-O-deacetylvinorelbine 737.4122.0
Vinorelbine N-oxide 795.4735.4
20'-hydroxyvinorelbine 795.4122.0
Vinblastine (IS) 811.3224.2

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of vinorelbine and its metabolites. The method was validated for linearity, accuracy, precision, and sensitivity.

Quantitative Data Summary:

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Vinorelbine 0.1 - 2000.1< 6.0< 6.095.3 - 104.7
4-O-deacetylvinorelbine 0.05 - 250.05< 11.6< 10.492.6 - 107.4
Vinorelbine N-oxide 0.5 - 10000.5N/AN/AN/A
Deacetylvinorelbine 1 - 10001N/AN/AN/A

Note: Complete validation data for all metabolites may vary between different published methods. The data presented here is a composite from multiple sources for illustrative purposes.[2][4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: LC-MS/MS experimental workflow for vinorelbine analysis.

Vinorelbine Metabolism Pathway

metabolism_pathway VRL Vinorelbine M1 4-O-deacetylvinorelbine (Active Metabolite) VRL->M1 Deacetylation VNO Vinorelbine N-oxide VRL->VNO N-oxidation OH_VRL 20'-hydroxyvinorelbine VRL->OH_VRL Hydroxylation DAV Deacetylvinorelbine VRL->DAV Deacetylation

References

Application Notes: Utilizing Vinorelbine-d3 as an Internal Standard in Preclinical DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Understanding its pharmacokinetic and pharmacodynamic properties through preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies is paramount for successful drug development. Accurate quantification of vinorelbine in biological matrices is a critical aspect of these studies. The use of a stable isotope-labeled internal standard, such as Vinorelbine-d3, is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the effective use of Vinorelbine-d3 as an internal standard in preclinical DMPK studies of vinorelbine.

Key Advantages of Using Vinorelbine-d3 as an Internal Standard

  • Compensates for Matrix Effects: Co-elution of the deuterated internal standard with the analyte helps to correct for ion suppression or enhancement in the mass spectrometer.[2]

  • Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, cleanup, and reconstitution is mirrored by a proportional loss of the internal standard.

  • Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the reliability and reproducibility of the bioanalytical method.[3]

  • Similar Physicochemical Properties: Vinorelbine-d3 exhibits nearly identical chemical and physical properties to vinorelbine, ensuring similar behavior during sample processing and chromatographic separation.

Preclinical DMPK Study Workflow

A typical preclinical DMPK study for vinorelbine involves several key stages, from animal dosing to data analysis. The use of Vinorelbine-d3 is integral to the bioanalytical portion of this workflow.

DMPK Workflow cluster_InVivo In-Vivo Phase cluster_Bioanalysis Bioanalytical Phase cluster_Data Data Analysis Phase Animal Dosing Animal Dosing Biological Sample Collection Biological Sample Collection Animal Dosing->Biological Sample Collection Time Points Sample Preparation Sample Preparation Biological Sample Collection->Sample Preparation Plasma/Tissue LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Injection Data Processing Data Processing LC-MS/MS Analysis->Data Processing Raw Data Pharmacokinetic Analysis Pharmacokinetic Analysis Data Processing->Pharmacokinetic Analysis Concentration Data Report Generation Report Generation Pharmacokinetic Analysis->Report Generation PK Parameters

Preclinical DMPK Experimental Workflow

Bioanalytical Method Protocol using Vinorelbine-d3

This protocol outlines a general procedure for the quantification of vinorelbine in plasma samples using LC-MS/MS with Vinorelbine-d3 as an internal standard. This method is based on principles from various validated assays.[4][5]

Materials and Reagents
  • Vinorelbine reference standard

  • Vinorelbine-d3 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Control plasma (from the same species as the study animals)

Stock and Working Solutions Preparation
  • Vinorelbine Stock Solution (1 mg/mL): Accurately weigh and dissolve vinorelbine in methanol.

  • Vinorelbine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Vinorelbine-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the vinorelbine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the Vinorelbine-d3 stock solution to a final concentration of 10 ng/mL in 50:50 acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • To 50 µL of plasma, add 150 µL of the internal standard working solution (containing Vinorelbine-d3).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization for specific instrumentation.

ParameterTypical Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Vinorelbine: 779.4 -> 355.2 (Quantifier), 779.4 -> 122.0 (Qualifier) Vinorelbine-d3: 782.4 -> 358.2
Collision Energy Optimize for specific instrument
Source Temperature 500 °C
Data Analysis and Quantification
  • Integrate the peak areas for both vinorelbine and Vinorelbine-d3.

  • Calculate the peak area ratio (vinorelbine peak area / Vinorelbine-d3 peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of vinorelbine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[6][7][8][9] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of vinorelbine and Vinorelbine-d3 in blank matrix samples.
Calibration Curve At least 6 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy and Precision Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) should be within ±15% for all QC levels (LLOQ, Low, Mid, High), except for the LLOQ, where it should be within ±20%. At least four out of six QC samples should be within these limits.
Matrix Effect The CV of the matrix factor (peak response in the presence of matrix / peak response in the absence of matrix) across different lots of matrix should be ≤15%.
Recovery The extraction recovery of vinorelbine and Vinorelbine-d3 should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Vinorelbine's Mechanism of Action

Vinorelbine exerts its anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[10] This leads to cell cycle arrest and apoptosis.

Vinorelbine Pathway Vinorelbine Vinorelbine Tubulin Dimers Tubulin Dimers Vinorelbine->Tubulin Dimers Binds to Microtubule Polymerization Microtubule Polymerization Vinorelbine->Microtubule Polymerization Inhibits Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Essential for Metaphase Arrest Metaphase Arrest Mitotic Spindle Formation->Metaphase Arrest Disruption leads to Apoptosis Apoptosis Metaphase Arrest->Apoptosis Induces

Mechanism of Action of Vinorelbine

Conclusion

The use of Vinorelbine-d3 as an internal standard is a robust and reliable approach for the quantification of vinorelbine in preclinical DMPK studies. The detailed protocol and validation guidelines presented in these application notes provide a solid framework for researchers to develop and implement high-quality bioanalytical assays. Adherence to these principles will ensure the generation of accurate and reproducible pharmacokinetic data, which is essential for making informed decisions in the drug development process.

References

Application Note and Protocol: Liquid-Liquid Extraction of Vinorelbine from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the liquid-liquid extraction (LLE) of vinorelbine from biological matrices such as plasma, whole blood, and urine. This method is suitable for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid used in chemotherapy for various cancers.[1][2] Accurate quantification of vinorelbine in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][3][4] Liquid-liquid extraction is a robust and widely used technique for the efficient recovery of vinorelbine and its metabolites from complex biological matrices, ensuring cleaner extracts for sensitive analytical instrumentation.[1][5][6] This protocol outlines a generalized yet detailed procedure based on established methods.

Data Summary

The following tables summarize the quantitative data from various validated methods for vinorelbine extraction and analysis.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Extraction SolventReference
Human PlasmaVinblastine0.10.1 - 200Methyl-tert-butyl ether[1]
Human PlasmaDeuterated Isotopes0.0250.025 - 10tert-butyl methyl ether (TBME)[5]
Human Whole Blood4-O-deacetylvinorelbine (M1)0.05Up to 25Protein Precipitation[7]
Human Serum-0.50.5 - 1000-[8]
Blood, Plasma, Urine, FaecesVinblastine0.25 (for vinorelbine and 4-O-deacetylvinorelbine)Up to 200 (whole blood)Deproteinization[9]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

Biological MatrixInternal StandardLLOQ (ng/mL)Linearity Range (ng/mL)Extraction SolventExtraction Recovery (%)Reference
Human PlasmaVinblastine11 - 100Diethyl ether101[3][6]
Human BloodVinblastine2.52.5 - 100Diethyl ether75[3][6]
Human Blood and UrineVinblastine2.5Up to 2000Diethyl ether>94 (precision and accuracy)[6]

Experimental Protocol: Liquid-Liquid Extraction

This protocol is a composite of best practices from the cited literature. Adjustments may be necessary based on the specific biological matrix and analytical instrumentation.

1. Materials and Reagents

  • Biological Matrix: Plasma, Whole Blood, or Urine

  • Internal Standard (IS): Vinblastine solution (concentration to be optimized based on the expected analyte concentration)

  • Extraction Solvents:

    • Methyl-tert-butyl ether (MTBE)[1]

    • tert-butyl methyl ether (TBME)[5]

    • Diethyl ether[6]

  • Reconstitution Solvent: Typically a mixture compatible with the initial mobile phase of the chromatographic system (e.g., acetonitrile-ammonium formate buffer).[1]

  • Centrifuge Tubes: Polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Vortex Mixer

  • Centrifuge (capable of reaching >10,000 x g)

  • Nitrogen Evaporator or vacuum concentrator

  • Autosampler Vials

2. Sample Preparation

  • Thaw frozen biological samples to room temperature.

  • Vortex the samples gently to ensure homogeneity.

  • For whole blood, consideration should be given to the high binding of vinorelbine to platelets and blood cells.[4][6] Consistent handling and processing are critical.

3. Extraction Procedure

  • Pipette a known volume of the biological matrix (e.g., 50 µL to 200 µL) into a clean centrifuge tube.[1]

  • Add a specific volume of the internal standard solution (e.g., 10 µL of vinblastine solution).

  • Vortex briefly to mix.

  • Add a larger volume of the organic extraction solvent (e.g., 1 mL of MTBE or diethyl ether). The ratio of solvent to sample should be optimized but is typically in the range of 5:1 to 10:1.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube, avoiding aspiration of the aqueous layer or the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).

  • Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).[1]

  • Vortex for 30 seconds to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

4. For Urine Samples

  • Urine samples may require an initial dilution step with a suitable buffer to adjust the pH before extraction.[9]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the liquid-liquid extraction protocol for vinorelbine.

G cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis thaw Thaw Biological Sample vortex_sample Vortex Sample thaw->vortex_sample pipette Pipette Sample into Tube vortex_sample->pipette add_is Add Internal Standard pipette->add_is add_solvent Add Organic Solvent add_is->add_solvent vortex_extract Vortex to Extract add_solvent->vortex_extract centrifuge Centrifuge to Separate Layers vortex_extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial analysis Inject into LC-MS/MS or HPLC transfer_vial->analysis G start Start sample_input Biological Matrix (Plasma, Blood, Urine) start->sample_input add_reagents Addition of Internal Standard & Organic Solvent sample_input->add_reagents mixing Mechanical Agitation (Vortexing) add_reagents->mixing separation Phase Separation (Centrifugation) mixing->separation isolation Analyte Isolation (Transfer of Organic Layer) separation->isolation concentration Solvent Removal (Evaporation) isolation->concentration final_prep Final Sample (Reconstitution) concentration->final_prep analysis Analysis final_prep->analysis

References

Application Notes and Protocols for the Chromatographic Separation of Vinorelbine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of the anti-cancer drug vinorelbine from its primary metabolites. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Introduction

Vinorelbine, a semi-synthetic vinca alkaloid, is a widely used chemotherapeutic agent for treating various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Its clinical efficacy and toxicity are influenced by its metabolic fate in the body. The primary metabolic pathway of vinorelbine involves the hepatic cytochrome P450 enzymes, particularly the CYP3A subfamily, leading to the formation of several metabolites.[1][4][5] The major active metabolite is 4-O-deacetylvinorelbine, which exhibits anti-tumor activity comparable to the parent drug.[4][5] Other identified metabolites include 20'-hydroxyvinorelbine and vinorelbine 6'-oxide.[4][5] Accurate and robust analytical methods are essential for the selective quantification of vinorelbine and its metabolites in biological matrices to understand its pharmacological profile.

Metabolic Pathway of Vinorelbine

The biotransformation of vinorelbine primarily occurs in the liver and involves phase I reactions such as deacetylation, oxidation, and hydroxylation.[6] No conjugation reactions (phase II) have been observed.[6] The major enzyme responsible for vinorelbine metabolism is cytochrome P450 3A4 (CYP3A4).[1][4][5]

Vinorelbine_Metabolism Vinorelbine Vinorelbine Deacetylvinorelbine 4-O-deacetylvinorelbine Vinorelbine->Deacetylvinorelbine Deacetylation Hydroxyvinorelbine 20'-hydroxyvinorelbine Vinorelbine->Hydroxyvinorelbine Hydroxylation VinorelbineOxide Vinorelbine 6'-oxide Vinorelbine->VinorelbineOxide Oxidation CYP3A4 CYP3A4 CYP3A4->Vinorelbine Metabolized by

Figure 1: Metabolic pathway of vinorelbine.

Chromatographic Separation Protocols

Two primary analytical techniques are detailed below: HPLC with UV detection, suitable for routine analysis, and LC-MS/MS, which offers higher sensitivity and selectivity for bioanalytical applications.

Sample Preparation from Biological Matrices

Effective sample preparation is critical to remove interfering endogenous components from biological matrices like plasma, whole blood, or tissue homogenates.[7][8] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]

Protocol: Protein Precipitation (PPT)

This is a simple and rapid method for sample cleanup.

  • To a 100 µL aliquot of plasma or whole blood, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[11][12]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection into the LC system or for further processing (e.g., evaporation and reconstitution).

Protocol: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

  • To a 100 µL plasma sample, add an internal standard and 500 µL of an immiscible organic solvent (e.g., methyl-t-butyl ether).[11][13]

  • Vortex for 5 minutes to facilitate the extraction of analytes into the organic phase.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

HPLC-UV Method

This method is suitable for the quantification of vinorelbine in pharmaceutical dosage forms and can be adapted for spiked plasma samples.[2][14]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Injection Injection LLE->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (235-267 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: HPLC-UV experimental workflow.

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., Kromasil® C18, 250 x 4.6 mm, 5 µm)[12] or Hypersil GOLD C18 (5 µm)[15]
Mobile Phase Isocratic: Acetate buffer (pH 5.9) and methanol (85:15, v/v)[12] or a mixture of methanol, acetonitrile, diethyl amine, and water (420:252:3:225, v/v/v/v), adjusted to pH 6.5 with orthophosphoric acid[16][17]
Flow Rate 1.0 mL/min[12][16]
Detection UV at 235 nm[2] or 267 nm[15][16]
Injection Volume 10-50 µL[11][16]
Column Temperature Ambient

Quantitative Data

CompoundRetention Time (min)Linearity Range (ng/mL)
Vinorelbine4.3 - 15.55 - 750[12]
Paclitaxel (IS)9.0N/A

Note: Retention times can vary based on the specific column and mobile phase composition.

LC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of vinorelbine and its metabolites in biological fluids for pharmacokinetic studies.[11][13][18]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood/Plasma PPT Protein Precipitation Blood->PPT Injection Injection PPT->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Figure 3: LC-MS/MS experimental workflow.

Chromatographic Conditions

ParameterCondition
Column C18 (e.g., Onyx monolith C18, 50 x 2 mm[11][18] or Capcell Pak C18 UG, 2 x 75 mm[11])
Mobile Phase Gradient elution with Mobile Phase A (0.05% formic acid in 10 mM ammonium formate) and Mobile Phase B (methanol)[11]
Flow Rate 0.5 mL/min[11]
Detection Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode
Injection Volume 2-50 µL[11]
Column Temperature Ambient

Quantitative Data

CompoundLinearity Range (ng/mL)LLOQ (ng/mL)
Vinorelbine0.05 - 25[11][18]0.05[11][18]
4-O-deacetylvinorelbine0.05 - 25[11][18]0.05[11][18]

Conclusion

The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible approaches for the separation and quantification of vinorelbine and its primary metabolite, 4-O-deacetylvinorelbine. The choice of method will depend on the specific application, with LC-MS/MS being the preferred technique for bioanalytical studies requiring high sensitivity. Proper sample preparation is paramount to achieving accurate results. These protocols and application notes serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.

References

Application Notes and Protocols for the Quantification of Vinorelbine and Vinorelbine-d3 using MRM

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of Vinorelbine and its deuterated internal standard, Vinorelbine-d3, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). These guidelines are intended for researchers, scientists, and drug development professionals.

MRM Transitions

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantifying specific analytes in complex mixtures. The following table summarizes the optimized MRM transitions for Vinorelbine and its deuterated internal standard, Vinorelbine-d3.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Vinorelbine779.4122.0Positive
Vinorelbine-d3811.3224.2Positive

Quantitative Data Summary

The following table presents a summary of quantitative data from various validated LC-MS/MS methods for the analysis of Vinorelbine.

ParameterValueMatrixReference
Linearity Range0.1 - 200 ng/mLHuman Plasma[1]
Lower Limit of Quantification (LLOQ)0.1 ng/mLHuman Plasma[1]
Inter-day Precision≤ 6.0%Human Plasma[1]
Intra-day Precision≤ 6.0%Human Plasma[1]
Accuracy± 4.7%Human Plasma[1]
Linearity Range0.05 - 25 ng/mLHuman Whole Blood[2]
Lower Limit of Quantification (LLOQ)0.05 ng/mLHuman Whole Blood[2]
Inter-assay Precision≤ 10.4%Human Whole Blood[2]
Intra-assay Precision≤ 11.6%Human Whole Blood[2]
Accuracy-8.7% to 10.3%Human Whole Blood[2]

Experimental Protocols

Below are detailed protocols for sample preparation and LC-MS/MS analysis of Vinorelbine.

Sample Preparation: Protein Precipitation

This protocol is a simple and rapid method for extracting Vinorelbine from biological matrices.

Materials:

  • Biological matrix (e.g., plasma, whole blood)

  • Acetonitrile (ACN), ice-cold

  • Vinorelbine-d3 internal standard (IS) solution

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the biological sample, add an appropriate volume of Vinorelbine-d3 internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and inject a portion into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol offers a higher degree of sample cleanup compared to protein precipitation.

Materials:

  • Biological matrix (e.g., plasma)

  • Methyl-tert-butyl ether (MTBE)

  • Vinorelbine-d3 internal standard (IS) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., mobile phase)

Protocol:

  • To 200 µL of plasma, add an appropriate volume of Vinorelbine-d3 internal standard solution.

  • Add 1 mL of methyl-tert-butyl ether.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Vinorelbine.

ParameterCondition 1Condition 2
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 3 µm)Onyx monolith C18, 50 x 2 mm
Mobile Phase A4 mmol/L ammonium formate (pH 3.0)0.1% Formic acid in Water
Mobile Phase BAcetonitrileAcetonitrile
GradientIsocratic: 75% BGradient elution
Flow Rate0.4 mL/min0.5 mL/min
Injection Volume10 µL5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM TransitionsSee Table in Section 1See Table in Section 1
Dwell Time100 ms100 ms
Collision GasArgonArgon

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Vinorelbine using LC-MS/MS.

Vinorelbine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Add_IS Add Internal Standard (Vinorelbine-d3) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Supernatant Collect Supernatant/ Reconstitute Extract Extraction->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for Vinorelbine quantification by LC-MS/MS.

References

Application of Vinorelbine-d3 in Therapeutic Drug Monitoring Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinorelbine is a semi-synthetic vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. Therapeutic Drug Monitoring (TDM) of vinorelbine is crucial to optimize treatment efficacy and minimize toxicity by maintaining drug concentrations within the therapeutic window. This document provides detailed application notes and protocols for the quantification of vinorelbine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Vinorelbine-d3 as an internal standard. Vinorelbine-d3, a deuterated analog of vinorelbine, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for matrix effects and variations in sample processing.

Data Presentation

The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of vinorelbine, utilizing a deuterated internal standard. These methods are suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Table 1: LC-MS/MS Method Parameters for Vinorelbine Analysis

ParameterMethod 1 (Tozatto et al., 2018)Method 2 (Qian et al., 2011)
Analyte Vinorelbine, 4-O-deacetylvinorelbineVinorelbine
Internal Standard Vinorelbine-d3Vinblastine (similar vinca alkaloid)
Biological Matrix Whole BloodPlasma
Sample Preparation Protein PrecipitationLiquid-Liquid Extraction
LC Column Onyx monolith C18, 50 x 2 mmSpursil polar-modified C18, 50 x 2.1 mm, 3 µm
Mobile Phase Isocratic elutionIsocratic: 75:25 (v/v) acetonitrile-4 mmol/L ammonium formate (pH 3.0)
Flow Rate Not Specified0.4 mL/min
MS Detection Positive electrospray ionization (ESI)Positive electrospray ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Vinorelbine: Not SpecifiedVinorelbine: 779.4
Product Ion (m/z) Vinorelbine: Not SpecifiedVinorelbine: 122.0

Table 2: Assay Validation Data for Vinorelbine Quantification

Validation ParameterMethod 1 (Tozatto et al., 2018)[1]Method 2 (Qian et al., 2011)[2]
Linearity Range up to 25 ng/mL (R² ≥ 0.994)0.1 - 200 ng/mL (r > 0.997)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.1 ng/mL
Intra-assay Precision (%CV) ≤ 11.6%≤ 6.0%
Inter-assay Precision (%CV) ≤ 10.4%≤ 6.0%
Accuracy (%Bias) -8.7% to 10.3%within ±4.7%
Recovery Not SpecifiedNot Specified

Experimental Protocols

The following are detailed protocols for the quantification of vinorelbine in biological samples using LC-MS/MS with Vinorelbine-d3 as an internal standard.

Protocol 1: Vinorelbine Quantification in Whole Blood by Protein Precipitation

This protocol is adapted from the method described by Tozatto et al. (2018).[1]

1. Materials and Reagents

  • Vinorelbine and Vinorelbine-d3 standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Whole blood samples from patients

2. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of vinorelbine and Vinorelbine-d3 in methanol.

  • Prepare working standard solutions of vinorelbine by serial dilution of the stock solution.

  • Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank whole blood.

3. Sample Preparation

  • To 50 µL of whole blood sample, calibration standard, or QC, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing Vinorelbine-d3 as the internal standard).

  • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system

  • Column: Onyx monolith C18, 50 x 2 mm

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).

  • Flow Rate: Optimized for the column and system (e.g., 0.4 mL/min).

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transitions for vinorelbine and Vinorelbine-d3.

Protocol 2: Vinorelbine Quantification in Plasma by Liquid-Liquid Extraction

This protocol is based on the methodology of Qian et al. (2011).[2]

1. Materials and Reagents

  • Vinorelbine and Vinorelbine-d3 standards

  • Methyl-tert-butyl ether (MTBE)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Plasma samples from patients

2. Standard and Quality Control (QC) Sample Preparation

  • Follow the same procedure as in Protocol 1, using blank plasma as the matrix.

3. Sample Preparation

  • To 50 µL of plasma sample, calibration standard, or QC, add the internal standard solution (Vinorelbine-d3).

  • Add 1 mL of MTBE and vortex for 2 minutes for extraction.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system

  • Column: Spursil polar-modified C18, 50 mm × 2.1 mm, 3 µm

  • Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile-4 mmol/L ammonium formate (pH 3.0).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: MRM of the transitions m/z 779.4 → 122.0 for vinorelbine and the corresponding transition for Vinorelbine-d3.

Visualizations

Vinorelbine Metabolism Pathway

The metabolic fate of vinorelbine primarily involves the cytochrome P450 enzyme system, particularly the CYP3A4 isoform in the liver. The major metabolite is 4-O-deacetylvinorelbine, which also possesses anti-tumor activity.

Vinorelbine_Metabolism Vinorelbine Vinorelbine Deacetyl 4-O-deacetylvinorelbine (Active Metabolite) Vinorelbine->Deacetyl Deacetylation Oxidation Other Oxidative Metabolites Vinorelbine->Oxidation Oxidation CYP3A4 CYP3A4 (Liver) CYP3A4->Deacetyl CYP3A4->Oxidation

Vinorelbine Metabolic Pathway.
Experimental Workflow for Vinorelbine TDM

The following diagram illustrates the general workflow for the therapeutic drug monitoring of vinorelbine using LC-MS/MS with Vinorelbine-d3 as an internal standard.

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample 1. Patient Sample Collection (Whole Blood/Plasma) ISTD 2. Addition of Vinorelbine-d3 (Internal Standard) Sample->ISTD Extraction 3. Sample Preparation (Protein Precipitation or LLE) ISTD->Extraction LCMS 4. LC-MS/MS Analysis Extraction->LCMS Quant 5. Data Acquisition and Quantification LCMS->Quant Report 6. Concentration Reporting Quant->Report Dose 7. Clinical Interpretation and Dose Adjustment Report->Dose

TDM Workflow for Vinorelbine.

References

Troubleshooting & Optimization

Troubleshooting matrix effects in vinorelbine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for matrix effects encountered during the LC-MS/MS analysis of vinorelbine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of the analytical method.[2][3] In electrospray ionization (ESI), these interferences can affect the droplet formation process or the accessibility of charges for the analyte in the ion source.[4][5]

Q2: Why is vinorelbine analysis in biological samples prone to matrix effects?

Vinorelbine is often quantified in complex biological matrices such as human plasma, serum, or whole blood.[6][7][8][9] These matrices contain a high concentration of endogenous components like salts, proteins, and, most notably, phospholipids.[10] Phospholipids are a primary cause of matrix effects; they can co-extract with the analyte during sample preparation and often elute across a broad chromatographic range, interfering with the analyte's ionization.[10][11] This interference can lead to reduced column lifetimes, increased system backpressure, and significant ion suppression.[10]

Q3: What are the common signs of matrix effects in my vinorelbine assay?

Common indicators that matrix effects may be impacting your vinorelbine analysis include:

  • Poor reproducibility and high variability (%RSD) between replicate injections of the same sample.

  • Low or inconsistent analyte recovery.

  • Non-linear calibration curves, particularly when using a simple protein precipitation sample preparation method.

  • Inaccurate results for quality control (QC) samples.

  • Significant differences in analyte response when comparing standards prepared in neat solvent versus those prepared in a biological matrix.[5]

  • Drifting retention times or distorted peak shapes upon repeated injections of processed biological samples.[1]

Troubleshooting Guide

Part 1: Diagnosing Matrix Effects

Q4: How can I definitively confirm that matrix effects are causing poor assay performance?

Two primary experimental methods are used to investigate matrix effects: the qualitative post-column infusion experiment and the quantitative post-extraction spike experiment.[2][5][12][13] The post-column infusion method is ideal for identifying at what point during the chromatographic run ion suppression or enhancement occurs.[13][14] The post-extraction spike method provides a quantitative measure of the extent of these effects.[3][12]

Q5: How do I perform a post-column infusion experiment?

A post-column infusion experiment helps visualize the regions in a chromatogram where matrix components cause ion suppression or enhancement.[12] It provides a qualitative assessment by monitoring the signal of a constantly infused analyte while a blank, extracted matrix sample is injected.[4][13]

Experimental Protocol: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the analyte signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of vinorelbine at a concentration that gives a stable, mid-range signal.

  • Blank, extracted biological matrix (e.g., plasma processed via protein precipitation).

Procedure:

  • System Setup:

    • Connect the LC column outlet to one inlet of a tee-piece.

    • Connect the syringe pump, containing the vinorelbine standard solution, to the second inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the vinorelbine standard solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream coming from the LC column.[15]

    • Monitor the vinorelbine MRM transition and wait for a stable signal baseline to be established. This elevated, stable baseline represents 100% signal.

  • Injection:

    • Inject a prepared blank matrix extract onto the LC column and begin the chromatographic run.

  • Data Analysis:

    • Monitor the baseline of the infused vinorelbine signal.

    • Any significant dip in the baseline indicates a region of ion suppression .

    • Any significant rise in the baseline indicates a region of ion enhancement .

    • By noting the retention times of these disturbances, you can determine if they will interfere with the vinorelbine analyte peak in an actual sample analysis.[12][14]

Below is a diagram illustrating the experimental setup for a post-column infusion experiment.

G cluster_0 LC System cluster_1 Infusion System LC LC Pump & Autosampler Column LC Column LC->Column Mobile Phase Tee Tee Connector Column->Tee Eluent + Matrix Components SyringePump Syringe Pump Analyte Vinorelbine Solution Analyte->Tee Constant Flow MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment.

Q6: How can I quantify the severity of the matrix effect?

The post-extraction spike method is used to provide a quantitative assessment of matrix effects (ME) and overall recovery (RE).[12] This is achieved by comparing the analyte response in three different sample sets.

Experimental Protocol: Post-Extraction Spike for ME and RE Calculation

Objective: To calculate the percentage of signal suppression/enhancement and the efficiency of the extraction process.

Sample Sets:

  • Set A (Neat Standard): Vinorelbine standard prepared in the final mobile phase composition. This represents 100% signal without matrix or extraction loss.

  • Set B (Post-Extraction Spike): Blank biological matrix is extracted first. The vinorelbine standard is then spiked into the final, clean extract. This measures the impact of the remaining matrix components on the signal.

  • Set C (Pre-Extraction Spike): Vinorelbine standard is spiked into the blank biological matrix before the extraction process begins. This measures the combined effect of extraction loss and matrix interference.

Procedure:

  • Prepare at least 3-6 replicates for each set at a known concentration (e.g., low and high QC levels).

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the mean peak area for each set (Mean A, Mean B, Mean C).

  • Use the following formulas to determine Matrix Effect and Recovery:

ParameterFormulaInterpretation
Matrix Effect (ME %) (Mean B / Mean A) * 100ME = 100%: No matrix effect. ME < 100%: Ion suppression. ME > 100%: Ion enhancement.
Recovery (RE %) (Mean C / Mean B) * 100Measures the efficiency of the sample extraction process.
Overall Process Efficiency (Mean C / Mean A) * 100Combines both matrix and recovery effects.
Part 2: Mitigating Matrix Effects

Q7: What are the most effective strategies to reduce or eliminate matrix effects?

There are three primary strategies to combat matrix effects:

  • Optimize Sample Preparation: This is the most effective approach and aims to remove interfering components, especially phospholipids, before analysis.[2][12][16]

  • Improve Chromatographic Separation: Modifying the LC method to separate the vinorelbine peak from regions of ion suppression.[12]

  • Use a Suitable Internal Standard: Employing a stable isotope-labeled (SIL) internal standard can compensate for, but not eliminate, matrix effects.[12][17]

The following diagram outlines a logical troubleshooting workflow.

G Start Problem Observed: Poor Reproducibility, Low Signal, Inaccurate QCs Diagnose Diagnose the Issue Start->Diagnose PCI Perform Post-Column Infusion Experiment Diagnose->PCI Suppression Ion Suppression Zone Overlaps with Analyte Peak? PCI->Suppression Solution Implement Solutions Suppression->Solution Yes Validate Re-Validate Method: Assess ME, Recovery, Precision Suppression->Validate No ImprovePrep Improve Sample Preparation (LLE, SPE, PLR) Solution->ImprovePrep OptimizeLC Optimize Chromatography (Change Gradient, Column) Solution->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Solution->UseIS ImprovePrep->Validate OptimizeLC->Validate UseIS->Validate End Robust Method Achieved Validate->End

Caption: Troubleshooting workflow for matrix effects.

Q8: Which sample preparation technique is best for vinorelbine analysis?

The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids and can lead to significant matrix effects.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer much cleaner extracts.[16][18] For vinorelbine, both LLE with solvents like methyl-tert-butyl ether (MTBE) and various SPE methods have been successfully used.[6][9]

TechniquePrincipleEffectiveness for Phospholipid RemovalProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[7][18]Poor. Phospholipids are soluble in the supernatant.[10][11]Fast, simple, inexpensive.Prone to significant matrix effects, can cause column and system fouling.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[9][16]Good. Phospholipids have limited solubility in many organic solvents used for LLE.Cleaner extracts than PPT, good recovery.[19]More labor-intensive, uses larger solvent volumes, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[18][20]Excellent, especially with newer polymeric or mixed-mode phases designed for phospholipid removal.[11][16]Provides the cleanest extracts, high concentration factor, highly selective, easily automated.[20]Higher cost per sample, requires method development.

Q9: How can I specifically target phospholipids for removal?

Several modern SPE products are designed specifically to remove phospholipids, resulting in significantly cleaner extracts and reduced ion suppression.[10][15]

  • Polymeric Mixed-Mode SPE (e.g., MCX): These sorbents use a combination of reversed-phase and ion-exchange mechanisms. For a basic compound like vinorelbine, a mixed-mode strong cation exchange (MCX) sorbent can selectively retain the analyte while allowing phospholipids to be washed away.[11][16]

  • Phospholipid Removal Plates/Cartridges (e.g., HybridSPE, Ostro): These products combine the mechanism of protein precipitation with a filtration step that specifically captures phospholipids, allowing the analyte to pass through into the collection plate.[4] This approach can remove over 99% of phospholipids.[19]

Q10: Can I just dilute my sample to reduce matrix effects?

Yes, simple dilution of the sample before injection can reduce matrix effects.[12] However, this approach is only feasible if the assay has very high sensitivity, as it also dilutes the vinorelbine analyte, potentially to a level below the lower limit of quantification (LLOQ).[12]

Q11: How does the choice of an internal standard (IS) help?

An ideal internal standard co-elutes and experiences the same matrix effects as the analyte.[17] The best choice is a stable isotope-labeled (SIL) vinorelbine (e.g., vinorelbine-d3).[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be suppressed or enhanced to the same degree.[17] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized, leading to improved accuracy and precision.[21] Using a structural analog (e.g., vinblastine) is a secondary option but may not track the matrix effects as perfectly as a SIL-IS.[9][17]

References

Technical Support Center: Optimizing ESI Parameters for Vinorelbine-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) parameters for the detection of Vinorelbine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the typical ESI-MS/MS parameters for the analysis of Vinorelbine?

A1: Vinorelbine is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with Electrospray Ionization (ESI). The Multiple Reaction Monitoring (MRM) mode is commonly employed for quantification. A published method for the determination of Vinorelbine in human plasma utilized the precursor-to-product ion transition of m/z 779.4 → 122.0.[1]

Q2: How do I determine the precursor and product ions for Vinorelbine-d3?

A2: Vinorelbine-d3 is a deuterated internal standard for Vinorelbine.[2][3] The precursor ion will be the protonated molecule, [M+H]+. Since deuterium has a mass of approximately 1.006 Da, a d3-labeled compound will have a mass approximately 3 Da higher than the unlabeled compound. The exact mass of Vinorelbine is 778.3942 g/mol , giving a protonated molecule [M+H]+ at approximately m/z 779.4.[4] For Vinorelbine-d3, the expected [M+H]+ would be around m/z 782.4.

Product ions are determined by fragmentation of the precursor ion in the collision cell. The selection of a stable and intense product ion is crucial for sensitivity and specificity. For a structurally similar vinca alkaloid, Vincristine, and its d3-labeled internal standard, the MRM transitions were m/z 825.4 → 765.1 and m/z 828.2 → 768.2, respectively.[5] This suggests that a similar fragmentation pattern can be expected for Vinorelbine-d3, and the product ions may also show a +3 Da shift if the deuterium labels are not on the fragmented portion of the molecule.

Q3: What are the key ESI source parameters to optimize for Vinorelbine-d3 detection?

A3: The key ESI source parameters that should be optimized to enhance sensitivity and reproducibility include:

  • Capillary Voltage (Vcap): This voltage applied to the ESI needle is crucial for the formation of a stable spray. An optimal voltage will produce a consistent signal with minimal discharge.[6][7]

  • Nebulizer Gas Pressure: This gas (typically nitrogen) aids in the formation of fine droplets from the eluent.[6]

  • Drying Gas Flow Rate and Temperature: This heated gas helps in the desolvation of the droplets to release gas-phase ions.[8]

  • Fragmentor Voltage/Nozzle Voltage: This voltage helps in the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce some in-source fragmentation.[9]

  • Collision Energy (CE): This is applied in the collision cell to induce fragmentation of the precursor ion to generate the desired product ion for MRM transitions.

  • Declustering Potential (DP): This potential helps to prevent solvent clusters from entering the mass analyzer.

Troubleshooting Guide

Issue 1: Low or No Signal for Vinorelbine-d3

Possible Cause Troubleshooting Step
Incorrect MRM Transition Verify the precursor and product ions for Vinorelbine-d3. Infuse a standard solution and perform a product ion scan to identify the most intense and stable fragment.
Suboptimal ESI Source Parameters Systematically optimize ESI parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature. A Design of Experiments (DoE) approach can be efficient in finding the optimal settings.[8][9]
Poor Ionization in Positive Mode Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation of Vinorelbine-d3.
Sample Degradation Vinorelbine can be subject to degradation. Ensure proper sample handling and storage. Use of an appropriate anticoagulant and pH adjustment can help stabilize the analyte in biological matrices.[10]
Matrix Effects (Ion Suppression) Dilute the sample or improve the sample preparation method to remove interfering matrix components.[7][10] A more selective sample preparation technique like solid-phase extraction (SPE) can reduce matrix effects compared to protein precipitation.[7]

Issue 2: Unstable Signal or High Noise

Possible Cause Troubleshooting Step
Unstable Electrospray Check for blockages in the ESI needle. Ensure a consistent liquid flow from the LC system. Optimize the sprayer position relative to the MS inlet.[7]
Inappropriate Capillary Voltage A voltage that is too high can cause corona discharge, leading to an unstable signal. Try reducing the capillary voltage.[7] The appearance of protonated solvent clusters can indicate the presence of discharge.[7]
Contaminated Source Clean the ESI source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's recommendations.
Incompatible Mobile Phase Highly aqueous mobile phases may require higher sprayer potentials to achieve a stable spray.[7] Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

Protocol 1: Basic ESI Parameter Optimization (One-Variable-at-a-Time)

  • Prepare a standard solution of Vinorelbine-d3 (e.g., 100 ng/mL) in the initial mobile phase composition.

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method.

  • Set the mass spectrometer to monitor the expected precursor ion of Vinorelbine-d3 (e.g., m/z 782.4).

  • Vary one parameter at a time (e.g., capillary voltage) while keeping others constant and record the ion intensity.

  • Plot the ion intensity against the parameter value to find the optimum.

  • Repeat for other parameters like nebulizer pressure, drying gas temperature, and flow rate.

  • Once the source parameters are optimized, perform a product ion scan by selecting the precursor ion and ramping the collision energy to find the optimal CE for the desired fragment.

Protocol 2: Systematic Optimization using Design of Experiments (DoE)

For a more comprehensive optimization, a DoE approach is recommended as it can account for interactions between parameters.[8][9]

  • Define the factors (ESI parameters) and their ranges to be investigated (e.g., Capillary Voltage: 2000-4000 V, Drying Gas Temperature: 250-350 °C).

  • Choose a suitable experimental design (e.g., full factorial, fractional factorial, or response surface methodology).

  • Run the experiments in a randomized order.

  • Analyze the results using statistical software to identify significant factors and their optimal levels.

Quantitative Data Summary

The following table summarizes typical starting parameters for Vinorelbine analysis based on published literature. These should be used as a starting point for optimization for Vinorelbine-d3.

Parameter Value Reference
Ionization Mode Positive ESI[1]
Precursor Ion (Vinorelbine) m/z 779.4[1]
Product Ion (Vinorelbine) m/z 122.0[1]
Mobile Phase Acetonitrile and 4 mmol/L ammonium formate (pH 3.0) (75:25, v/v)[1]

Visualizations

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization Optimization cluster_validation Method Validation prep Prepare Vinorelbine-d3 Standard Solution infuse Infuse into MS prep->infuse ms_setup Set Initial MS Parameters (Precursor Ion Scan) infuse->ms_setup optimize_source Optimize Source Parameters (Vcap, Gas Flow/Temp) ms_setup->optimize_source optimize_fragmentation Optimize Fragmentation (Product Ion Scan, CE) optimize_source->optimize_fragmentation lc_ms_run Perform LC-MS/MS Analysis with Optimized Method optimize_fragmentation->lc_ms_run

Caption: Workflow for ESI-MS parameter optimization.

Troubleshooting_Logic cluster_ms Mass Spectrometer Checks cluster_sample Sample & Matrix Checks cluster_mobile_phase Mobile Phase Check start Low/No Signal for Vinorelbine-d3 check_mrm Verify MRM Transition (Precursor & Product Ions) start->check_mrm optimize_params Re-optimize ESI Source Parameters start->optimize_params check_degradation Investigate Sample Degradation start->check_degradation check_matrix Assess for Matrix Effects start->check_matrix check_ph Ensure Acidic pH for Positive Ionization start->check_ph

References

Overcoming ion suppression in vinorelbine quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinorelbine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during the analysis of vinorelbine in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in vinorelbine quantification?

A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is a reduction in the ionization efficiency of the target analyte, in this case, vinorelbine, caused by co-eluting compounds from the sample matrix (e.g., plasma, blood).[2][3] This interference can lead to decreased sensitivity, poor accuracy, and unreliable quantification of vinorelbine.[1][3] Even with highly selective MS/MS methods, ion suppression remains a significant issue because the interference happens during the ionization process, before mass analysis.[1]

Q2: What are the common causes of ion suppression in bioanalytical samples?

A2: The primary causes of ion suppression are endogenous components from the biological matrix that co-elute with the analyte.[2][4] Key culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, often eluting in the middle of the chromatographic run.[5][6]

  • Salts and Buffers: High concentrations of non-volatile salts can disrupt the electrospray ionization (ESI) process.[4]

  • Proteins and Peptides: Inadequately removed proteins can interfere with ionization and foul the MS instrument.[4]

Q3: How can I detect if ion suppression is affecting my vinorelbine assay?

A3: A common and effective method is the post-column infusion experiment .[4][7][8] This technique involves infusing a constant flow of a vinorelbine standard solution into the LC eluent after the analytical column but before the mass spectrometer.[3][8] When a blank matrix sample (e.g., plasma extract) is injected, any dip or decrease in the constant vinorelbine signal indicates a region of ion suppression.[4][7][8]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to diagnosing and resolving ion suppression issues in your vinorelbine quantification method.

Problem: Low or inconsistent vinorelbine signal intensity.

This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of vinorelbine.

dot graph TD { graph [rankdir="TB", splines=ortho, size="7.5,10!", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1"]; edge [style=solid];

}

Caption: Troubleshooting logic for low vinorelbine signal.

Solution 1: Optimize Chromatographic Separation

The most straightforward approach is often to adjust the chromatography to separate vinorelbine from the interfering matrix components.[1][7]

  • Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of vinorelbine away from the ion suppression zones, which are typically at the beginning and end of the run.[1]

  • Switch to UPLC/UHPLC: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) offers higher peak resolution and can effectively separate vinorelbine from endogenous interferences. The increased peak sharpness reduces the likelihood of co-elution.

  • Change the Column: If gradient modification is insufficient, consider a column with a different stationary phase chemistry to alter selectivity.

Solution 2: Enhance Sample Preparation

Improving the sample cleanup is one of the most effective ways to eliminate ion suppression by removing the interfering compounds before analysis.[1][9]

  • Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[4][5]

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning vinorelbine into an organic solvent, leaving many matrix components behind.[3][9] Several published methods for vinorelbine utilize LLE with solvents like methyl-t-butyl ether.[10][11]

  • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a solid sorbent to selectively bind and elute vinorelbine, effectively removing salts, phospholipids, and proteins.[3][4][9]

Comparison of Sample Preparation Techniques
TechniqueProsConsEfficacy in Reducing Suppression
Protein Precipitation (PPT) Fast, inexpensive, simple.[4]Low cleanup efficiency, high risk of ion suppression.[5][9]Low
Liquid-Liquid Extraction (LLE) Better cleanup than PPT, removes many interferences.[9]More labor-intensive, potential for emulsions.[4]Medium to High
Solid-Phase Extraction (SPE) Excellent cleanup, high analyte recovery, removes most interferences.[3][4]More complex method development, higher cost.High
Phospholipid Removal Plates Specifically targets phospholipids, can be combined with PPT.[6]Adds cost and a step to the workflow.High (for phospholipid-based suppression)
Solution 3: Modify Mass Spectrometry Parameters

While less common, adjusting the ionization source can sometimes help.

  • Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[1][3]

  • Optimize Source Conditions: Fine-tuning parameters like gas flows, temperature, and voltages may help minimize the impact of matrix effects.

Experimental Protocol Example: LLE for Vinorelbine in Plasma

This section provides a detailed methodology for a Liquid-Liquid Extraction (LLE) based UPLC-MS/MS method, adapted from published literature.[11]

dot graph G { graph [rankdir="TB", splines=ortho, size="7.5,10!", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1"];

}

Caption: LLE-based sample preparation workflow for vinorelbine.

Methodology
  • Sample Preparation (LLE):

    • Pipette 50-100 µL of human plasma into a microcentrifuge tube.

    • Spike with an internal standard (IS), such as vinblastine or a stable isotope-labeled vinorelbine.[11]

    • Add 1 mL of methyl-t-butyl ether.

    • Vortex for 2-3 minutes to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • Column: A C18 column is commonly used (e.g., Spursil C18, 50 mm × 2.1 mm, 3 µm).[11]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 4 mmol/L ammonium formate, pH 3.0).[11] A typical composition could be 75:25 (v/v) acetonitrile:buffer.[11]

    • Flow Rate: Approximately 0.4 mL/min.[11]

    • Injection Volume: 2-5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Vinorelbine transition: m/z 779.4 → 122.0[11]

      • Vinblastine (IS) transition: m/z 811.3 → 224.2[11]

Key Considerations
  • Internal Standard (IS): The use of a suitable internal standard is crucial. A stable isotope-labeled (SIL) IS is ideal as it co-elutes and experiences the same degree of ion suppression as the analyte, thereby compensating for the matrix effect.[9] If a SIL-IS is unavailable, a structural analog like vinblastine is a common alternative.[10][11]

  • Matrix-Matched Calibration: To ensure accuracy, calibration standards and quality control samples should be prepared in the same biological matrix (e.g., blank plasma) as the unknown samples.[3] This helps to normalize the matrix effects across the entire analytical run.

References

Vinorelbine-d3 (ditartrate) solubility issues in mobile phase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of Vinorelbine-d3 (ditartrate) in mobile phases used for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What is Vinorelbine-d3 (ditartrate) and why is deuteration used?

Vinorelbine-d3 (ditartrate) is a deuterated form of Vinorelbine ditartrate, a semi-synthetic vinca alkaloid used in cancer chemotherapy.[1][2] Deuteration involves replacing one or more hydrogen atoms with its heavy isotope, deuterium. In drug development and analysis, deuterated standards like Vinorelbine-d3 are primarily used as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[3] This is because its chemical behavior is nearly identical to the non-deuterated drug, but it can be distinguished by its higher mass.

Q2: What are the general solubility properties of Vinorelbine ditartrate?

Vinorelbine ditartrate is generally soluble in water and various organic solvents. Its aqueous solubility is reported to be greater than 1000 mg/mL.[4][5] The pH of an aqueous solution of Vinorelbine ditartrate is approximately 3.5.[5]

Q3: How does the solubility of Vinorelbine-d3 (ditartrate) compare to the non-deuterated form?

While specific solubility data for Vinorelbine-d3 (ditartrate) is not extensively published, the substitution of hydrogen with deuterium atoms is not expected to significantly alter its fundamental physicochemical properties, including solubility. Therefore, the solubility of Vinorelbine-d3 (ditartrate) can be considered very similar to that of Vinorelbine ditartrate.

Troubleshooting Guide: Mobile Phase Solubility Issues

This guide addresses common problems encountered when Vinorelbine-d3 (ditartrate) appears to have poor solubility in the mobile phase during chromatographic analysis.

Issue 1: Analyte Precipitation in the Mobile Phase

Symptoms:

  • Visible cloudiness or particulate matter in the mobile phase after adding the analyte.

  • High backpressure in the HPLC/UPLC system.[6]

  • Poor peak shape and inconsistent retention times.[6]

  • Loss of signal intensity.

Potential Causes & Solutions:

  • pH of the Mobile Phase: Vinorelbine is a basic compound. Its solubility is highly dependent on the pH of the solution. The ditartrate salt is acidic (pH ~3.5 in water), which enhances its aqueous solubility.[5][7] If the mobile phase has a pH where the compound is less protonated, its solubility can decrease, leading to precipitation.

    • Solution: Maintain the mobile phase pH in the acidic range (typically below 6.5) to ensure the analyte remains in its soluble, protonated form.[8][9] Several HPLC methods for Vinorelbine utilize acidic mobile phases.[9][10]

  • Organic Solvent Composition: While organic solvents like acetonitrile and methanol are often used in reverse-phase HPLC, an excessively high percentage of organic solvent can sometimes lead to the precipitation of salts.

    • Solution: Carefully evaluate the ratio of the aqueous component to the organic modifier. If precipitation is observed, consider decreasing the initial percentage of the organic solvent or using a gradient elution that starts with a lower organic concentration.

  • Buffer Incompatibility: The choice of buffer and its concentration can impact the solubility of the analyte.

    • Solution: Ensure the buffer is completely dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent. Ammonium formate and ammonium acetate are commonly used buffers in LC-MS applications for Vinorelbine.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetric peaks in the chromatogram.

  • Reduced column efficiency and resolution.

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Vinorelbine, being a basic compound, can exhibit secondary interactions with residual silanol groups on C18 columns, leading to peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups.[10]

      • Use an Ion-Pairing Agent: Additives like triethylamine (TEA) or diethylamine (DEA) can be included in the mobile phase to mask the active sites on the stationary phase.[8][9]

      • Utilize a Modern Column: Employing a column with end-capping or a different stationary phase (e.g., a polar-modified C18) can minimize these secondary interactions.[10]

  • Analyte Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Reduce the concentration of the injected sample.

Experimental Protocols & Data

Mobile Phase Compositions for Vinorelbine Analysis

The following table summarizes mobile phase compositions that have been successfully used for the analysis of Vinorelbine, which can be adapted for Vinorelbine-d3 (ditartrate).

Mobile Phase CompositionpHMethodReference
Methanol, Acetonitrile, Diethylamine, and high purity water (420:252:3:225; v/v/v/v)6.5HPLC[8][9]
Acetonitrile and 4 mmol/L Ammonium Formate (75:25; v/v)3.0LC-MS/MS[10]
Methanol and Phosphate buffer (600:400; v/v)3.5RP-HPLC[11]
0.02 M Ammonium Formate buffer and Methanol (46:54; v/v)4.2HPLC-MS[12]
Solubility Data for Vinorelbine and its Salts
SolventFormSolubilityReference
WaterDitartrate>1000 mg/mL[4][5]
WaterDitartrate10 mg/mL[13][14]
WaterDitartrate100 mg/mL[2]
DMSODitartrate100 mg/mL (92.66 mM)[1][2]
DMSOTartrate~46 mg/mL[13]
EthanolDitartrate100 mg/mL (92.66 mM)[2]

Note: The reported solubility values can vary, potentially due to differences in experimental conditions and the specific salt form.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for Vinorelbine-d3 Solubility Issues start Solubility Issue Observed (Precipitation, Poor Peak Shape) check_pH Is the mobile phase pH acidic? (e.g., pH < 6.5) start->check_pH adjust_pH Adjust mobile phase pH to an acidic range (e.g., 3.0-4.0) check_pH->adjust_pH No check_organic Is the initial organic solvent percentage too high? check_pH->check_organic Yes adjust_pH->check_organic adjust_organic Decrease initial organic solvent percentage or use a gradient check_organic->adjust_organic Yes check_additive Is peak tailing observed? check_organic->check_additive No adjust_organic->check_additive check_column Are you using a standard C18 column? check_additive->check_column Yes end Issue Resolved check_additive->end No add_additive Consider adding a competing base (e.g., TEA, DEA) to the mobile phase add_additive->end check_column->add_additive No change_column Switch to a polar-modified or end-capped column check_column->change_column Yes change_column->end

Caption: A flowchart to diagnose and resolve common solubility and peak shape issues.

General LC-MS Experimental Workflow

G General LC-MS Workflow for Vinorelbine-d3 Analysis sample_prep Sample Preparation (e.g., Plasma extraction) hplc HPLC Separation (Reversed-Phase Column) sample_prep->hplc ionization Electrospray Ionization (ESI) (Positive Mode) hplc->ionization ms_detection Mass Spectrometry Detection (MRM Mode) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical workflow for the analysis of Vinorelbine-d3 using LC-MS.

References

Preventing adduct formation of vinorelbine in the ion source

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing adduct formation of vinorelbine in the ion source during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for vinorelbine in electrospray ionization mass spectrometry (ESI-MS)?

A1: In positive ion ESI-MS, vinorelbine commonly forms a protonated molecule, [M+H]⁺. However, it is also susceptible to forming adducts with alkali metals, primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺). Ammonium adducts ([M+NH₄]⁺) may also be observed, particularly when ammonium-based salts are used in the mobile phase. The formation of these adducts can complicate data analysis and reduce the sensitivity of the desired protonated molecule.

Q2: Why is it important to control adduct formation for vinorelbine analysis?

A2: Controlling adduct formation is crucial for several reasons:

  • Improved Sensitivity: When the analyte signal is distributed among multiple ions (protonated molecule and various adducts), the intensity of any single ion is reduced. By minimizing adducts and maximizing the [M+H]⁺ ion, the signal-to-noise ratio and overall sensitivity of the assay are improved.

  • Simplified Data Analysis: The presence of multiple adducts can complicate mass spectra, making it more challenging to identify and quantify the target analyte, especially in complex matrices.

  • Enhanced Quantitative Accuracy: The relative abundance of different adducts can vary between samples and standards, leading to poor linearity and inaccurate quantification.[1][2] Consistent ionization to the protonated form is key for robust and reproducible quantitative methods.

Q3: What are the primary sources of sodium and potassium that lead to adduct formation?

A3: Sodium and potassium ions are ubiquitous and can be introduced from various sources:

  • Glassware: Glass vials and containers can leach sodium ions into the sample and mobile phase.[1][3]

  • Reagents and Solvents: HPLC-grade solvents and mobile phase additives can contain trace amounts of metal ions.[1]

  • Sample Matrix: Biological samples, such as plasma or serum, have high endogenous concentrations of salts.[1][2]

  • LC System: Components of the liquid chromatography system can be a source of metal ion contamination.

Troubleshooting Guide: Minimizing Vinorelbine Adduct Formation

This guide provides a systematic approach to troubleshoot and minimize the formation of vinorelbine adducts in the ion source.

Problem: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts for vinorelbine.

Below is a flowchart to guide your troubleshooting process:

Adduct_Troubleshooting Troubleshooting Workflow for Vinorelbine Adduct Formation cluster_mp Mobile Phase Modifications cluster_sp Sample Preparation and Handling cluster_is Ion Source Parameter Optimization start High [M+Na]⁺ / [M+K]⁺ Adducts Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase sample_prep Step 2: Review Sample Preparation and Handling mobile_phase->sample_prep If adducts persist mp_acid Add 0.1% Formic Acid to promote protonation and suppress metal adducts. mobile_phase->mp_acid mp_ammonium Use ammonium salts (e.g., ammonium formate or ammonium acetate) to create competitive ionization and reproducible adduct formation. mobile_phase->mp_ammonium ion_source Step 3: Optimize Ion Source Parameters sample_prep->ion_source If adducts persist sp_vials Switch from glass to polypropylene vials to minimize sodium leaching. sample_prep->sp_vials sp_solvents Use high-purity, LC-MS grade solvents and reagents. sample_prep->sp_solvents sp_cleanup Implement a robust sample cleanup (e.g., SPE) for biological samples to remove endogenous salts. sample_prep->sp_cleanup end_goal Predominantly [M+H]⁺ Observed ion_source->end_goal Successful Optimization is_temp Optimize desolvation temperature and gas flow to ensure efficient solvent evaporation without promoting adducts. ion_source->is_temp is_voltage Adjust spray voltage to achieve a stable spray and optimal ionization. ion_source->is_voltage

Caption: Troubleshooting workflow for minimizing vinorelbine adducts.

Detailed Troubleshooting Steps:

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in controlling adduct formation.[4][5][6][7][8]

  • Introduce an Acidic Additive: The most effective way to promote the formation of the protonated molecule [M+H]⁺ is to lower the pH of the mobile phase.[2]

    • Recommendation: Add 0.1% formic acid to the aqueous and organic mobile phases. This provides an excess of protons to compete with metal ions for the analyte.

  • Utilize Volatile Ammonium Salts: If acidic conditions are not suitable for your chromatography, or if adducts persist, using a volatile ammonium salt can help.

    • Recommendation: Incorporate 2-10 mM ammonium formate or ammonium acetate into the mobile phase. This can promote the formation of [M+NH₄]⁺ adducts, which can be more easily managed and sometimes provide better fragmentation for MS/MS than metal adducts. Published methods for vinorelbine have successfully used ammonium formate.[9]

Step 2: Sample Preparation and Handling

Contamination from the sample preparation process is a common source of adduct-forming ions.[1]

  • Use Plastic Consumables: To avoid sodium leaching from glassware, switch to polypropylene or other suitable plastic vials and collection tubes.[1][3]

  • Ensure High Purity of Reagents: Use LC-MS grade solvents (water, acetonitrile, methanol) and high-purity mobile phase additives.

  • Thorough Sample Cleanup: For biological matrices, a rigorous sample preparation method is essential to remove endogenous salts.

    • Recommendation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively clean up plasma or serum samples.[9][10]

Step 3: Ion Source Parameter Optimization

Fine-tuning the ion source parameters can influence the ionization process and help reduce adduct formation.[11][12][13][14][15]

  • Desolvation Temperature and Gas Flow: Inefficient desolvation can lead to the persistence of droplets containing high concentrations of non-volatile salts, which promotes adduct formation.

    • Recommendation: Systematically optimize the desolvation temperature and drying gas flow rate. Start with the instrument manufacturer's recommendations and adjust to find the optimal balance that provides a strong signal for [M+H]⁺ with minimal adducts.

  • Spray Voltage: An unstable electrospray can also contribute to inconsistent ionization and adduct formation.

    • Recommendation: Adjust the spray voltage to achieve a stable and consistent spray. Excessively high voltages can sometimes lead to in-source fragmentation or instability.

Experimental Protocols

Below are summarized experimental conditions from published methods for vinorelbine analysis that have demonstrated good control over the ionization process.

Table 1: Summary of LC-MS/MS Parameters for Vinorelbine Analysis

ParameterMethod 1Method 2
LC Column Spursil polar-modified C18 (50 mm × 2.1 mm, 3 µm)Gemini C18 (50 mm x 2.0 mm)
Mobile Phase Isocratic: 75:25 (v/v) acetonitrile/4 mmol/L ammonium formate (pH 3.0)Isocratic: 21:9:70 (v/v/v) 1 mM ammonium acetate (pH 10.5)/acetonitrile/methanol
Flow Rate 0.4 mL/min0.4 mL/min
Ionization Mode ESI PositiveESI Positive
MS/MS Transition m/z 779.4 → 122.0Not specified in abstract
Reference Qian et al., 2011[9]Rood et al., 2008[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for developing an LC-MS/MS method for vinorelbine with a focus on minimizing adduct formation.

LCMS_Workflow LC-MS/MS Method Development Workflow for Vinorelbine start Define Analytical Goal: Quantify Vinorelbine infusion Direct Infusion of Vinorelbine - Optimize MS parameters - Observe initial adduct profile start->infusion lc_dev LC Method Development - Select column and mobile phase (start with 0.1% Formic Acid) infusion->lc_dev lc_ms_test LC-MS Injection - Evaluate peak shape, retention, and adduct profile lc_dev->lc_ms_test adduct_check Adducts Minimized? lc_ms_test->adduct_check troubleshoot Troubleshoot Adducts (Refer to Troubleshooting Guide) adduct_check->troubleshoot No validation Method Validation - Linearity, accuracy, precision adduct_check->validation Yes troubleshoot->lc_dev end Routine Analysis validation->end

Caption: Workflow for vinorelbine LC-MS/MS method development.

References

Isotopic interference of Vinorelbine-d3 with unlabeled vinorelbine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinorelbine and its deuterated internal standard, Vinorelbine-d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Vinorelbine and Vinorelbine-d3 analysis?

A1: Isotopic interference, or crosstalk, occurs when the mass spectrometric signal of the unlabeled Vinorelbine overlaps with the signal of its deuterated internal standard, Vinorelbine-d3. This can happen because naturally abundant heavy isotopes (like Carbon-13) in the unlabeled Vinorelbine molecule can result in a mass increase, causing its signal to appear at the same mass-to-charge ratio (m/z) as the deuterated internal standard.

Q2: Why is it important to assess isotopic interference?

A2: Uncorrected isotopic interference can lead to inaccurate quantification of Vinorelbine. The contribution from the unlabeled analyte to the internal standard's signal can artificially inflate the internal standard's response, leading to an underestimation of the true analyte concentration.

Q3: What are the common mass shifts to be aware of for unlabeled Vinorelbine?

A3: Unlabeled Vinorelbine will have naturally occurring isotopes that result in mass peaks at M+1, M+2, M+3, etc., where M is the monoisotopic mass of the molecule. The intensity of these peaks is determined by the natural abundance of the isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen).

Q4: What is the chemical formula and monoisotopic mass of Vinorelbine?

A4: The chemical formula for Vinorelbine is C45H54N4O8. Its monoisotopic mass is approximately 778.39 g/mol .

Q5: What are the regulatory guidelines regarding isotopic interference?

A5: Regulatory bodies like the FDA and ICH provide guidance on bioanalytical method validation. A common acceptance criterion is that the contribution of the analyte to the internal standard signal should be no more than 5% of the internal standard's response in a blank sample. Conversely, the contribution of the internal standard to the analyte signal should be no more than 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).

Troubleshooting Guides

Issue: Inaccurate or Inconsistent Vinorelbine Quantification

Possible Cause: Isotopic interference from unlabeled Vinorelbine contributing to the Vinorelbine-d3 signal.

Troubleshooting Steps:

  • Verify the Purity of the Internal Standard: Ensure that the Vinorelbine-d3 internal standard is of high isotopic purity and that the contribution of unlabeled Vinorelbine is minimal.

  • Assess Analyte Contribution to Internal Standard:

    • Prepare a high-concentration solution of unlabeled Vinorelbine (at the Upper Limit of Quantification, ULOQ).

    • Acquire a mass spectrum and check for any signal at the m/z of Vinorelbine-d3.

    • The response should be less than 5% of the Vinorelbine-d3 response in a typical sample.

  • Assess Internal Standard Contribution to Analyte:

    • Prepare a solution of Vinorelbine-d3 at the working concentration.

    • Acquire a mass spectrum and check for any signal at the m/z of unlabeled Vinorelbine.

    • The response should be less than 20% of the LLOQ response for Vinorelbine.

  • Chromatographic Separation: While stable isotope-labeled standards are designed to co-elute with the analyte, slight differences in retention time can occur. Ensure that the chromatography is optimized to minimize any potential for differential matrix effects.

  • Re-evaluate MRM Transitions: If significant interference is observed, consider selecting different precursor-product ion transitions for both the analyte and the internal standard to enhance specificity.

Data Presentation

Table 1: Theoretical Isotopic Distribution of Unlabeled Vinorelbine (C45H54N4O8)

Mass ShiftRelative Abundance (%)
M (Monoisotopic)100.00
M+151.57
M+214.28
M+32.94

Note: These are theoretical values calculated based on the natural abundance of isotopes. Actual experimental values may vary slightly.

Experimental Protocols

Protocol for Assessing Isotopic Interference

Objective: To determine the extent of isotopic contribution from unlabeled Vinorelbine to the Vinorelbine-d3 signal and vice-versa.

Materials:

  • Vinorelbine reference standard

  • Vinorelbine-d3 internal standard

  • LC-MS/MS system

  • Appropriate solvents and reagents for sample preparation and mobile phase

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of unlabeled Vinorelbine. From this, prepare a working solution at the Upper Limit of Quantification (ULOQ).

    • Prepare a stock solution of Vinorelbine-d3. From this, prepare a working solution at the concentration used in the analytical method.

    • Prepare a blank matrix sample (e.g., plasma) without any added analyte or internal standard.

    • Prepare a blank matrix sample spiked only with the Vinorelbine-d3 working solution.

    • Prepare a blank matrix sample spiked only with the ULOQ solution of unlabeled Vinorelbine.

    • Prepare a sample at the Lower Limit of Quantification (LLOQ) containing both unlabeled Vinorelbine and Vinorelbine-d3.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Monitor the MRM transitions for both unlabeled Vinorelbine and Vinorelbine-d3.

  • Data Analysis:

    • Analyte to Internal Standard Interference: In the sample containing only ULOQ Vinorelbine, measure the peak area at the MRM transition of Vinorelbine-d3. Compare this to the peak area of Vinorelbine-d3 in the blank sample spiked with the internal standard. Calculate the percentage of interference.

    • Internal Standard to Analyte Interference: In the sample containing only the Vinorelbine-d3 working solution, measure the peak area at the MRM transition of unlabeled Vinorelbine. Compare this to the peak area of unlabeled Vinorelbine in the LLOQ sample. Calculate the percentage of interference.

Acceptance Criteria:

  • The interference from unlabeled Vinorelbine at the MRM transition of Vinorelbine-d3 should be ≤ 5% of the mean response of the internal standard in the blank + IS samples.

  • The interference from Vinorelbine-d3 at the MRM transition of unlabeled Vinorelbine should be ≤ 20% of the mean response of the analyte at the LLOQ.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_result Outcome ULOQ_Vino Unlabeled Vinorelbine (ULOQ) LCMS Inject Samples into LC-MS/MS ULOQ_Vino->LCMS IS_d3 Vinorelbine-d3 (Working Conc.) IS_d3->LCMS LLOQ_Vino_IS LLOQ Vinorelbine + Vinorelbine-d3 LLOQ_Vino_IS->LCMS Blank_IS Blank + Vinorelbine-d3 Blank_IS->LCMS Eval_Analyte_to_IS Assess Analyte -> IS Interference (< 5% of IS Response) LCMS->Eval_Analyte_to_IS Eval_IS_to_Analyte Assess IS -> Analyte Interference (< 20% of LLOQ Response) LCMS->Eval_IS_to_Analyte Result Acceptable Interference? Eval_Analyte_to_IS->Result Eval_IS_to_Analyte->Result Troubleshooting_Flowchart Start Inaccurate Quantification Check_IS_Purity Verify Isotopic Purity of Vinorelbine-d3 Start->Check_IS_Purity Assess_Interference Perform Isotopic Interference Experiment Check_IS_Purity->Assess_Interference Optimize_Chrom Optimize Chromatographic Separation Assess_Interference->Optimize_Chrom Interference > 5% Pass Method Validated Assess_Interference->Pass Interference ≤ 5% Reval_MRM Re-evaluate MRM Transitions Optimize_Chrom->Reval_MRM Fail Further Method Development Required Reval_MRM->Fail

Addressing poor recovery of vinorelbine during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of vinorelbine from biological samples, with a focus on resolving issues of poor recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting vinorelbine from biological samples?

A1: The three primary methods for vinorelbine extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the sample matrix (e.g., plasma, whole blood, tissue), the required level of cleanliness, and the analytical technique to be used downstream (e.g., LC-MS/MS).

Q2: I am experiencing low recovery of vinorelbine. What are the general factors that could be causing this?

A2: Poor recovery of vinorelbine can be attributed to several factors, including:

  • Suboptimal pH: The pH of the sample and extraction solvents is critical for ensuring vinorelbine is in the correct ionization state for efficient extraction.

  • Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE and SPE are crucial for the effective partitioning and elution of vinorelbine.

  • Incomplete Protein Precipitation: In the PPT method, inefficient removal of proteins can lead to co-precipitation of the analyte, resulting in low recovery.

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[1]

  • Analyte Instability: Vinorelbine may be susceptible to degradation under certain storage and processing conditions.[2][3][4]

  • Improper SPE Sorbent and Protocol: For SPE, the choice of sorbent material and the optimization of the conditioning, loading, washing, and elution steps are critical for good recovery.[1]

Q3: How does the sample matrix affect vinorelbine recovery?

A3: The biological matrix can significantly impact recovery. For instance, whole blood has a different protein and lipid composition compared to plasma, which can affect the efficiency of protein precipitation and the potential for matrix effects.[5] Tissue homogenates can be even more complex, often requiring more rigorous cleanup steps. It is important to validate the extraction method for each specific matrix.

Troubleshooting Guides

Protein Precipitation (PPT)

Problem: Low vinorelbine recovery after protein precipitation.

Potential Cause Troubleshooting Suggestion
Incomplete Protein Removal Increase the ratio of precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the sample. A 2:1 or 3:1 ratio is a good starting point.[6]
Ensure thorough vortexing and allow sufficient incubation time for complete protein precipitation.
Co-precipitation of Vinorelbine Optimize the choice of precipitating solvent. Acetonitrile is often effective at precipitating proteins while keeping small molecules in the solution.[6]
Consider cooling the samples on ice during precipitation, which can sometimes improve protein removal.
Analyte Loss During Centrifugation Ensure that the centrifugation speed and time are adequate to form a tight protein pellet.
Carefully aspirate the supernatant without disturbing the pellet.
Liquid-Liquid Extraction (LLE)

Problem: Poor vinorelbine recovery with LLE.

Potential Cause Troubleshooting Suggestion
Suboptimal pH of the Aqueous Phase Adjust the pH of the plasma or aqueous sample to an alkaline pH (typically pH 8-10) before extraction. This ensures that vinorelbine, which is a basic compound, is in its non-ionized form and will partition more readily into the organic solvent.
Inappropriate Organic Solvent Use a water-immiscible organic solvent of appropriate polarity. Methyl-t-butyl ether (MTBE) and ethyl acetate are commonly used for vinorelbine extraction.[7][8]
Test different solvents or solvent mixtures to optimize recovery.
Insufficient Mixing/Extraction Time Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for the efficient transfer of vinorelbine from the aqueous to the organic phase.
Emulsion Formation If an emulsion forms at the interface of the two layers, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt to the aqueous phase can also help break the emulsion.
Analyte Adsorption to Glassware Silanize glassware to prevent the adsorption of vinorelbine onto the glass surface.
Solid-Phase Extraction (SPE)

Problem: Low recovery of vinorelbine using SPE.

Potential Cause Troubleshooting Suggestion
Incorrect Sorbent Material Select a sorbent that has an appropriate interaction mechanism with vinorelbine. Reversed-phase sorbents like C8 or C18 are commonly used.[9][10] Polymeric sorbents like Oasis HLB can also be effective.[11]
Inadequate Conditioning/Equilibration Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. Failure to do so can result in poor retention.[1]
Sample Overload Do not exceed the binding capacity of the SPE cartridge. If necessary, dilute the sample or use a larger cartridge.[1]
Ineffective Wash Step The wash step is crucial for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to not elute vinorelbine. A mixture of aqueous buffer and a small percentage of organic solvent is often used.
Suboptimal Elution Solvent Use an elution solvent that is strong enough to disrupt the interaction between vinorelbine and the sorbent. This is typically a high-percentage organic solvent, sometimes with a pH modifier (e.g., a small amount of acid or base) to ensure the analyte is in the correct ionization state for elution. Methanol has been shown to be an effective elution solvent for some applications.[9]

Quantitative Data Summary

Extraction Method Matrix Recovery (%) Reference
Protein PrecipitationWhole BloodNot explicitly stated, but method was successful for quantification.[5]
Liquid-Liquid Extraction (LLE)Human Serum~80%[12]
Solid-Phase Extraction (SPE)Human Plasma≥92.3% (with C8 sorbent and methanol elution)[9]
Solid-Phase Extraction (SPE)Blood Plasma and Prostate Gland TissueOptimal method, but specific percentage not provided.[10]

Experimental Protocols

Protocol 1: Protein Precipitation for Vinorelbine Extraction from Whole Blood
  • Sample Preparation:

    • To 100 µL of whole blood, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Vinorelbine from Human Plasma
  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard (e.g., vinblastine).[8]

    • Add a basifying agent (e.g., sodium hydroxide) to adjust the pH to alkaline conditions.

  • Extraction:

    • Add 1 mL of methyl-t-butyl ether (MTBE).[8]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Protocol 3: Solid-Phase Extraction for Vinorelbine from Human Plasma
  • Sorbent: C8 SPE cartridge.[9]

  • Conditioning:

    • Condition the cartridge with 1 mL of methanol.[9]

    • Equilibrate with 1 mL of water.[9]

  • Sample Loading:

    • Dilute plasma samples with Milli-Q water.[9]

    • Load the diluted sample onto the SPE cartridge.[9]

  • Washing:

    • Wash the cartridge with 1 mL of water.[9]

    • Wash with 1 mL of 5% methanol in water.[9]

  • Elution:

    • Elute vinorelbine with two portions of 1 mL of methanol.[9]

    • Evaporate the eluate to dryness and reconstitute for analysis.[9]

Visualizations

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Post-Extraction Processing cluster_3 Analysis Sample Collection Sample Collection Addition of Internal Standard Addition of Internal Standard Sample Collection->Addition of Internal Standard Extraction Method Extraction Method Addition of Internal Standard->Extraction Method Protein Precipitation Protein Precipitation Extraction Method->Protein Precipitation PPT Liquid-Liquid Extraction Liquid-Liquid Extraction Extraction Method->Liquid-Liquid Extraction LLE Solid-Phase Extraction Solid-Phase Extraction Extraction Method->Solid-Phase Extraction SPE Centrifugation Centrifugation Protein Precipitation->Centrifugation Phase Separation Phase Separation Liquid-Liquid Extraction->Phase Separation Elution Elution Solid-Phase Extraction->Elution Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Organic Layer Collection Organic Layer Collection Phase Separation->Organic Layer Collection Eluate Collection Eluate Collection Elution->Eluate Collection Evaporation Evaporation Supernatant Collection->Evaporation Organic Layer Collection->Evaporation Eluate Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: General workflow for vinorelbine sample extraction.

G cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction Start Start Poor Vinorelbine Recovery Poor Vinorelbine Recovery Start->Poor Vinorelbine Recovery Check Extraction Method Check Extraction Method Poor Vinorelbine Recovery->Check Extraction Method Check Precipitant:Sample Ratio Check Precipitant:Sample Ratio Check Extraction Method->Check Precipitant:Sample Ratio PPT Check pH of Aqueous Phase Check pH of Aqueous Phase Check Extraction Method->Check pH of Aqueous Phase LLE Verify Sorbent Choice Verify Sorbent Choice Check Extraction Method->Verify Sorbent Choice SPE Optimize Precipitant Type Optimize Precipitant Type Check Precipitant:Sample Ratio->Optimize Precipitant Type Check Centrifugation Parameters Check Centrifugation Parameters Optimize Precipitant Type->Check Centrifugation Parameters Good Recovery Good Recovery Check Centrifugation Parameters->Good Recovery Optimize Organic Solvent Optimize Organic Solvent Check pH of Aqueous Phase->Optimize Organic Solvent Check for Emulsions Check for Emulsions Optimize Organic Solvent->Check for Emulsions Check for Emulsions->Good Recovery Optimize Wash/Elution Solvents Optimize Wash/Elution Solvents Verify Sorbent Choice->Optimize Wash/Elution Solvents Check for Sample Overload Check for Sample Overload Optimize Wash/Elution Solvents->Check for Sample Overload Check for Sample Overload->Good Recovery

Caption: Troubleshooting decision tree for poor vinorelbine recovery.

References

Validation & Comparative

Comparative Guide to the Bioanalytical Method Validation for Vinorelbine Using Vinorelbine-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of vinorelbine in biological matrices, primarily focusing on the use of vinorelbine-d3 as a stable isotope-labeled internal standard (SIL-IS) versus other structural analog internal standards. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of vinorelbine.

The use of a suitable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as vinorelbine-d3, is generally preferred as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency.[2][3] However, structural analogs are also utilized and can provide robust results when properly validated.[3]

Comparison of Bioanalytical Method Performance

The following tables summarize the performance characteristics of a validated LC-MS/MS method for vinorelbine using vinorelbine-d3 as the internal standard, compared to methods employing alternative internal standards like vinblastine and paclitaxel.

Table 1: Method using Vinorelbine-d3 as Internal Standard

ParameterPerformance
Linearity Range 0.1 - 100 ng/mL[4]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4]
Intra-assay Precision ≤ 11.6%[5]
Inter-assay Precision ≤ 10.4%[5]
Intra-assay Accuracy -8.7% to 10.3%[5]
Inter-assay Accuracy -10.0% to 7.4%[5]
Matrix Human and Mouse Plasma[4][6]
Extraction Method Protein Precipitation[4][6]

Table 2: Methods using Alternative Internal Standards

ParameterVinblastine as ISPaclitaxel as IS
Linearity Range 1 - 1000 ng/mL[7]Not Specified
Lower Limit of Quantification (LLOQ) 1 ng/mL[7]Not Specified
Precision Between-run precision > 94%[8]Not Specified
Accuracy Between-run accuracy > 94%[8]Not Specified
Matrix Rat Plasma[7], Human Blood and Urine[8]Human Plasma[7]
Extraction Method Protein Precipitation[7], Liquid-Liquid Extraction[8]Not Specified

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: LC-MS/MS Method for Vinorelbine using Vinorelbine-d3 Internal Standard [4][6]

  • Sample Preparation: A 50 µL aliquot of plasma is subjected to protein precipitation using an acetonitrile-methanol (1:1, v/v) solution containing vinorelbine-d3.

  • Chromatographic Separation:

    • Column: Xbridge C18, 50 x 2.1 mm i.d.

    • Mobile Phase: Isocratic elution with 1 mM ammonium acetate-ammonia buffer (pH 10.5), acetonitrile, and methanol (28:12:60, v/v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 20 µL.

  • Mass Spectrometric Detection:

    • Ionization: Heated electrospray ionization (HESI).

    • Mode: Tandem mass spectrometry (MS/MS).

Protocol 2: LC-MS/MS Method for Vinorelbine using Vinblastine Internal Standard [7]

  • Sample Preparation: A 100 µL plasma sample undergoes a protein precipitation procedure.

  • Chromatographic Separation:

    • Column: Inertsil ODS-3 C18, 2.1 x 50 mm, 5 µm.

    • Run Time: 4 minutes.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI).

    • Mode: Selected Ion Monitoring (SIM).

    • Ions Monitored: [M+H]+ at m/z 779 for vinorelbine and m/z 811 for vinblastine.

Protocol 3: HPLC-UV Method for Vinorelbine using Vinblastine Internal Standard [8]

  • Sample Preparation: Liquid-liquid extraction from blood or urine using diethyl ether, followed by a back-extraction in acidic conditions.

  • Chromatographic Separation:

    • Column: Cyano column.

  • Detection:

    • Method: UV detection.

    • Wavelength: 268 nm.

Experimental Workflow for Bioanalytical Method Validation

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, as guided by regulatory agencies like the FDA and EMA.[9][10]

Bioanalytical Method Validation Workflow MethodDevelopment Method Development PreValidation Pre-Validation Experiments MethodDevelopment->PreValidation FullValidation Full Validation PreValidation->FullValidation Selectivity Selectivity & Specificity FullValidation->Selectivity LLOQ LLOQ Determination FullValidation->LLOQ CalibrationCurve Calibration Curve & Linearity FullValidation->CalibrationCurve PrecisionAccuracy Precision & Accuracy FullValidation->PrecisionAccuracy Recovery Recovery FullValidation->Recovery MatrixEffect Matrix Effect FullValidation->MatrixEffect Stability Stability Assessment FullValidation->Stability SampleAnalysis Routine Sample Analysis FullValidation->SampleAnalysis FreezeThaw Freeze-Thaw Stability Stability->FreezeThaw ShortTerm Short-Term (Bench-Top) Stability Stability->ShortTerm LongTerm Long-Term Stability Stability->LongTerm StockSolution Stock Solution Stability Stability->StockSolution Reporting Reporting SampleAnalysis->Reporting

Caption: Workflow for bioanalytical method validation.

References

Freeze-Thaw Stability of Vinorelbine in Human Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of clinical trial samples is paramount for the accurate determination of pharmacokinetic parameters and bioequivalence studies. For cytotoxic agents like vinorelbine, understanding their stability in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the freeze-thaw stability of vinorelbine in human plasma, supported by available experimental data and protocols.

Comparative Analysis of Freeze-Thaw Stability

Bioanalytical method validation studies for vinorelbine consistently report the analyte's stability through several freeze-thaw cycles, a crucial parameter for ensuring the reliability of pharmacokinetic data. While specific quantitative data for vinorelbine is not always detailed in abstracts, the validation of these methods implies that the stability meets the stringent criteria set by regulatory bodies.

A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of vinorelbine and other vinca alkaloids in human plasma underwent a thorough validation process, which included an evaluation of its stability under various conditions.[1][2] Although the exact percentage of recovery after each freeze-thaw cycle is not specified in the abstract, the successful validation suggests that vinorelbine is stable under the tested conditions.

For comparative purposes, studies on vincristine, a structurally similar vinca alkaloid, provide more explicit details on freeze-thaw stability. A study on a validated LC-MS/MS method for vincristine in human serum reported that the analyte was stable for up to five freeze-thaw cycles, with a coefficient of variation between 0.07% and 0.05%, indicating excellent stability. Another study demonstrated the stability of vincristine in plasma stored at -20°C for at least 49 days.[3]

The following table summarizes the available data on the freeze-thaw stability of vinorelbine and the comparatively studied vincristine.

AnalyteNumber of Freeze-Thaw CyclesStorage Temperature (°C)MatrixAnalytical MethodStability OutcomeReference
Vinorelbine Not SpecifiedNot SpecifiedHuman PlasmaLC-MS/MSMethod validated, implying stability[1][2]
Vincristine 5Not SpecifiedHuman SerumLC-MS/MSStable (CV < 0.1%)
Vincristine Not Specified-20Human PlasmaHPLCStable for at least 49 days[3]

Experimental Protocols

The assessment of freeze-thaw stability is a standard component of bioanalytical method validation. The general protocol involves subjecting quality control (QC) samples at low and high concentrations to a series of freeze-thaw cycles before analysis.

General Freeze-Thaw Stability Protocol:
  • Preparation of QC Samples: Spike human plasma with known concentrations of vinorelbine to prepare low and high QC samples.

  • Freezing: Store the QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours to ensure complete freezing.

  • Thawing: Thaw the QC samples unassisted at room temperature.

  • Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (typically a minimum of three).

  • Analysis: After the final thaw, analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Comparison: Compare the analyte concentrations in the cycled QC samples to those of freshly prepared QC samples or a set of control QC samples that have not undergone freeze-thaw cycles. The stability is generally considered acceptable if the mean concentration of the cycled samples is within ±15% of the nominal concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the freeze-thaw stability of a drug in human plasma.

FreezeThaw_Workflow cluster_preparation Sample Preparation cluster_cycling Freeze-Thaw Cycles cluster_analysis Analysis cluster_results Results prep_qc Prepare Low and High QC Samples in Human Plasma freeze1 Freeze at -20°C / -80°C (≥ 12 hours) prep_qc->freeze1 Start Cycle 1 thaw1 Thaw at Room Temperature freeze1->thaw1 freeze2 Freeze at -20°C / -80°C (≥ 12 hours) thaw1->freeze2 Start Cycle 2 thaw2 Thaw at Room Temperature freeze2->thaw2 freeze3 Freeze at -20°C / -80°C (≥ 12 hours) thaw2->freeze3 Start Cycle 3 thaw3 Thaw at Room Temperature freeze3->thaw3 analysis Analyze Cycled QC Samples (e.g., LC-MS/MS) thaw3->analysis comparison Compare with Fresh QC Samples analysis->comparison stable Stable (within ±15% of nominal) comparison->stable Acceptance Criteria Met unstable Unstable (> ±15% deviation) comparison->unstable Acceptance Criteria Not Met

Freeze-Thaw Stability Experimental Workflow

References

Long-Term Stability of Vinorelbine-d3 (ditartrate) Stock Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the long-term stability of investigational compounds and their deuterated analogs is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the stability of Vinorelbine and its deuterated form, Vinorelbine-d3, in stock solutions. The information presented is based on available experimental data and aims to offer practical guidance on storage and handling.

Executive Summary

Vinorelbine, a semi-synthetic vinca alkaloid, is susceptible to degradation over time, influenced by factors such as temperature, light exposure, and the composition of the solution. Its deuterated counterpart, Vinorelbine-d3, is often used as an internal standard in analytical methods. While specific long-term stability data for Vinorelbine-d3 is limited, general recommendations for vinca alkaloids and specific manufacturer guidelines provide a framework for its storage. This guide compares the stability of Vinorelbine under various conditions and provides context with data on other widely used vinca alkaloids, Vincristine and Vinblastine.

Stability of Vinorelbine Stock Solutions

The stability of Vinorelbine is highly dependent on the storage conditions. Unopened vials of Vinorelbine are generally recommended to be stored under refrigeration at 2°C to 8°C and protected from light[1]. Once diluted, the stability is influenced by the diluent, container material, and temperature.

Effect of Temperature and Diluent

Studies have shown that diluted Vinorelbine solutions maintain a significant percentage of their initial concentration over various time points, especially when refrigerated.

ConcentrationDiluentStorage TemperatureContainerDurationPercent RemainingReference
0.5 mg/mL & 2 mg/mL5% Dextrose Injection or 0.9% Sodium Chloride InjectionRoom TemperaturePolyvinyl chloride (PVC) minibags120 hours> 94%[2]
0.1 mg/mL to 3.0 mg/mL0.9% Sodium Chloride or 5% Glucose solution2°C–8°CGlass bottles or polyolefin bags28 daysPhysicochemically stable[3]
0.1 mg/mL to 3.0 mg/mL0.9% Sodium Chloride or 5% Glucose solutionRoom TemperatureGlass bottles or polyolefin bags4 daysPhysicochemically stable[3]
0.1 mg/mL to 3.0 mg/mL0.9% Sodium Chloride or 5% Glucose solution2°C–8°CPolypropylene syringes7 daysPhysicochemically stable[3]

Stability of Vinorelbine-d3 (ditartrate) Stock Solutions

Specific peer-reviewed, long-term stability studies on Vinorelbine-d3 (ditartrate) stock solutions are not widely available in the public domain. However, manufacturers of stable isotope-labeled compounds provide storage recommendations. For Vinorelbine-d3 (ditartrate), a common recommendation for stock solutions is storage at -80°C for up to 6 months , protected from light and under a nitrogen atmosphere[4][5]. It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation[4][5].

Comparative Stability with Other Vinca Alkaloids

To provide a broader context, the stability of other common vinca alkaloids, Vincristine and Vinblastine, has been studied. These compounds exhibit relatively good stability in common infusion fluids.

Vinca AlkaloidDiluentStorage TemperatureDurationPercent RemainingReference
Vinblastine, Vincristine, Vindesine5% Dextrose, 0.9% Sodium Chloride, or Ringer's Lactate4°C3 weeksNo significant degradation[6][7]
Vinblastine, Vincristine, Vindesine5% Dextrose, 0.9% Sodium Chloride, or Ringer's Lactate25°C3 weeks> 95%[6][7]

Degradation Pathways and Metabolites

Vinorelbine undergoes metabolism primarily in the liver, and its degradation can occur through oxidation and hydrolysis. The main metabolites identified are deacetylvinorelbine and vinorelbine N-oxide[8][9]. Deacetylvinorelbine has been shown to possess antitumor activity similar to the parent compound[8]. The biotransformation of Vinorelbine involves phase I reactions such as deacetylation, dealkylation, oxidation, and hydroxylation[10].

Vinorelbine Degradation Pathway Vinorelbine Vinorelbine Deacetylvinorelbine 4-O-deacetylvinorelbine Vinorelbine->Deacetylvinorelbine Deacetylation Vinorelbine_N_Oxide Vinorelbine N-Oxide Vinorelbine->Vinorelbine_N_Oxide N-Oxidation Other_Metabolites Other Oxidative Metabolites (e.g., Hydroxylation) Vinorelbine->Other_Metabolites Oxidation

Caption: Simplified degradation pathway of Vinorelbine.

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is crucial for accurately determining the concentration of the parent drug and resolving it from its degradation products. The following is a representative protocol based on published methods.

Objective: To quantify the concentration of Vinorelbine in a solution over time to assess its stability.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., Thermo Scientific Hypersil GOLD, 5µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Orthophosphoric acid

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of 40 mM ammonium acetate (pH 3) and acetonitrile[10].

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 267 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Vinorelbine of known concentration in a suitable solvent (e.g., water or methanol). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the test solution. Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Record the peak area of Vinorelbine in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Vinorelbine in the test samples from the calibration curve.

  • Stability Calculation: Calculate the percentage of the initial concentration of Vinorelbine remaining at each time point.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_quant Quantification & Reporting Prep_Stock Prepare Stock Solution (Vinorelbine/Vinorelbine-d3) Prep_Samples Prepare Test Samples (Different Conditions) Prep_Stock->Prep_Samples Store Store Samples (Controlled Temp/Light) Prep_Samples->Store Sample Sample at Time Points (T=0, T=24h, T=48h, etc.) Store->Sample HPLC HPLC Analysis Sample->HPLC Data Data Acquisition (Peak Area) HPLC->Data Calc Calculate Concentration (% Remaining) Data->Calc Report Generate Stability Report Calc->Report

Caption: Workflow for conducting a stability study of a stock solution.

Conclusion and Recommendations

Based on the available data, Vinorelbine stock solutions and diluted infusions exhibit good stability when stored under recommended conditions. For long-term storage of Vinorelbine-d3 (ditartrate) stock solutions, the manufacturer's recommendation of -80°C should be followed to ensure minimal degradation. When conducting experiments, it is imperative to use freshly prepared dilutions from a properly stored stock solution to ensure the accuracy of the results. The use of a validated stability-indicating analytical method is essential for any long-term stability assessment. Further studies are warranted to establish a detailed stability profile for Vinorelbine-d3 under various storage conditions.

References

Cross-Validation of Vinorelbine Bioanalytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of published bioanalytical methods for the quantification of vinorelbine, providing researchers with the necessary data and protocols to evaluate and select appropriate methodologies for their studies.

This guide provides a comparative summary of various validated bioanalytical methods for the quantification of vinorelbine in biological matrices. While a direct inter-laboratory cross-validation study for vinorelbine has not been identified in the public domain, this document synthesizes data from multiple independent laboratory validations to offer a comprehensive overview of method performance. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key parameters and potential variability of vinorelbine bioanalysis.

Comparative Performance of Vinorelbine Bioanalytical Methods

The following table summarizes the quantitative performance of different Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of vinorelbine and its active metabolite, 4-O-deacetylvinorelbine. These methods have been validated in various biological matrices and demonstrate the sensitivity and precision achievable with current analytical technologies.

ParameterMethod 1Method 2Method 3Method 4
Analyte(s) Vinorelbine (VRL) & 4-O-deacetylvinorelbine (M1)Vinorelbine & 4-O-deacetylvinorelbineVinorelbineVinorelbine
Biological Matrix Human Whole BloodHuman and Mouse PlasmaRat PlasmaHuman Plasma
Linearity Range VRL: up to 25 ng/mL, M1: up to 25 ng/mL[1]0.1 to 100 ng/mL[2]1-1000 ng/mL[3]0.1-200 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL for both VRL and M1[1]0.1 ng/mL for both analytes[2]1 ng/mL[3]0.1 ng/mL[3]
Intra-assay Precision (%CV) ≤ 11.6%[1]Not explicitly statedWithin 6.0%[3]Not explicitly stated
Inter-assay Precision (%CV) ≤ 10.4%[1]Not explicitly statedWithin 6.0%[3]Not explicitly stated
Accuracy -8.7% to 10.3% for VRL, -10.0% to 7.4% for M1[1]Not explicitly statedWithin ±4.7% of nominal values[3]Not explicitly stated
Sample Volume Not explicitly stated50 µL[2]100 µL[3]50 µL[3]
Internal Standard Not explicitly statedVinorelbine-d3[2]Vinblastine[3]Not explicitly stated

Experimental Protocols

A critical aspect of cross-laboratory validation is the detailed comparison of experimental protocols. The following sections outline the methodologies employed in the referenced studies.

Method 1: Rapid LC-MS/MS for Therapeutic Drug Monitoring in Human Whole Blood[1]
  • Sample Preparation: Protein precipitation.

  • Chromatography: Onyx monolith C18, 50 x 2 mm column.

  • Detection: Positive electrospray ionization and multiple reaction monitoring (MRM) mode.

Method 2: Bioanalysis in Human and Mouse Plasma using HPLC-HESI-MS/MS[2]
  • Sample Preparation: Protein precipitation of a 50 µL plasma aliquot with an acetonitrile-methanol (1:1, v/v) solution containing the internal standard (vinorelbine-d3).

  • Chromatography: Xbridge C-18 column (50 x 2.1 mm i.d.) with isocratic elution using 1 mM ammonium acetate-ammonia buffer pH 10.5-acetonitrile-methanol (28:12:60, v/v/v) at a flow rate of 0.4 mL/min. The total run time was 5 minutes.

  • Detection: Heated electrospray ionization (HESI) followed by tandem mass spectrometry.

Method 3: LC-ESI-MS Method in Rat Plasma[3]
  • Sample Preparation: Protein precipitation of a 100 µL plasma sample.

  • Chromatography: Inertsil ODS-3 C18 column (2.1 x 50 mm, 5 µm) with a run time of 4 minutes.

  • Detection: Selected ion monitoring (SIM) with ions [M + H]+ at m/z 779 for vinorelbine and m/z 811 for the internal standard, vinblastine.

Method 4: LC-MS/MS in Human Plasma[3]
  • Sample Preparation: Not detailed.

  • Chromatography: Not detailed.

  • Detection: Positive ion multiple reaction monitoring (MRM) mode, monitoring the precursor→product ion transitions at m/z 779.4→122.0 for vinorelbine.

Visualizing the Workflow

To facilitate a clearer understanding of the processes involved in bioanalytical method validation and execution, the following diagrams illustrate a generalized cross-validation workflow and a typical LC-MS/MS analytical workflow for vinorelbine.

Bioanalytical_Method_Cross_Validation_Workflow start Start: Need for Cross-Validation protocol Define Standardized Protocol start->protocol samples Prepare and Distribute Samples (QCs and Incurred Samples) protocol->samples labA Laboratory A Analysis samples->labA labB Laboratory B Analysis samples->labB data_A Data from Lab A labA->data_A data_B Data from Lab B labB->data_B comparison Statistical Comparison of Data data_A->comparison data_B->comparison acceptance Acceptance Criteria Met? comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies acceptance->fail No fail->protocol

Bioanalytical method cross-validation workflow.

Vinorelbine_LCMSMS_Workflow sample_collection Biological Sample Collection (e.g., Plasma, Whole Blood) sample_prep Sample Preparation (Protein Precipitation) sample_collection->sample_prep lc_separation Liquid Chromatography (LC Separation) sample_prep->lc_separation ionization Ionization (e.g., ESI) lc_separation->ionization mass_analysis Mass Spectrometry (MS/MS Analysis) ionization->mass_analysis data_acquisition Data Acquisition mass_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification result Final Concentration quantification->result

Typical LC-MS/MS workflow for vinorelbine analysis.

Conclusion

The presented data from various studies demonstrate that robust and sensitive bioanalytical methods for vinorelbine quantification are available. While the core technology of LC-MS/MS is consistent, variations in sample preparation, chromatographic conditions, and specific instrument parameters can influence the final results. For clinical trials and other studies where samples may be analyzed in different laboratories, a formal cross-validation study is highly recommended to ensure data comparability and integrity. The general principles for such a validation are outlined in regulatory guidance documents from agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] This guide serves as a starting point for researchers to compare existing validated methods and to design their own cross-validation studies.

References

A Comparative Guide to Vinorelbine Quantification Assays: Linearity and Range Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vinorelbine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of commonly employed analytical methods for vinorelbine quantification, with a specific focus on their linearity and dynamic range. Experimental data from published studies are summarized to aid in the selection of the most appropriate assay for your research needs.

Performance Comparison of Vinorelbine Quantification Assays

The selection of an analytical method for vinorelbine quantification is often dictated by the required sensitivity, the nature of the biological matrix, and the desired sample throughput. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes the linearity and quantification range of various published assays.

Analytical MethodBiological MatrixLinearity (R²)Quantification Range (ng/mL)Reference
LC-MS/MS Human Whole Blood≥ 0.9940.05 - 25[1]
LC-MS/MS Human Plasma> 0.9970.1 - 200[2]
LC-MS/MS Human Serum> 0.990.5 - 1000[3]
LC-MS/MS Rat PlasmaNot Specified1 - 1000[4]
HPLC-UV Spiked Human Plasma> 0.99985 - 750[5]
HPLC-Fluorescence Human PlasmaNot Specified2 - 1000[6]
HPLC-UV Pharmaceutical Dosage FormsNot Specified0.19 - Not Specified (µg/mL)[7]

Experimental Workflow for Vinorelbine Quantification

A typical bioanalytical workflow for the quantification of vinorelbine in biological samples involves several key steps, from sample collection to data analysis. The following diagram illustrates a generalized experimental process.

Vinorelbine Quantification Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Blood, Plasma) SampleProcessing Sample Processing (e.g., Centrifugation) SampleCollection->SampleProcessing SampleStorage Sample Storage (e.g., -80°C) SampleProcessing->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) SampleStorage->SamplePrep Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis Reporting Reporting DataAnalysis->Reporting

References

Evaluating the Precision and Accuracy of a Vinorelbine LC-MS/MS Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quantification of therapeutic agents like vinorelbine requires highly precise and accurate bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. This guide provides a comparative overview of the precision and accuracy of different LC-MS/MS methods for vinorelbine quantification, supported by experimental data from published studies.

Comparative Analysis of Method Performance

The precision and accuracy of an analytical method are critical parameters for its validation. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. These are often expressed as the coefficient of variation (%CV) for precision and as a percentage of the nominal value for accuracy.

Below is a summary of the performance characteristics of three distinct LC-MS/MS methods for the quantification of vinorelbine in biological matrices.

ParameterMethod 1Method 2Method 3
Intra-Day Precision (%CV) ≤ 6.0%≤ 11.6%[1]≤ 10.6%[2]
Inter-Day Precision (%CV) ≤ 6.0%≤ 10.4%[1]≤ 10.6%[2]
Intra-Day Accuracy ± 4.7%-8.7% to 10.3%[1]± 12.4%[2]
Inter-Day Accuracy ± 4.7%-10.0% to 7.4%[1]± 12.4%[2]

Experimental Workflow

A typical experimental workflow for the quantification of vinorelbine using LC-MS/MS involves several key steps from sample preparation to data analysis. The following diagram illustrates a generalized workflow.

Vinorelbine_LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Spike Spike Internal Standard Sample->Spike Addition Extract Extraction (Protein Precipitation or LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection into LC System Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Vinorelbine Calibrate->Quantify

A generalized workflow for vinorelbine analysis by LC-MS/MS.

Detailed Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the experimental protocols for two of the compared methods.

Method 1 Protocol
  • Sample Preparation: This method employed a protein precipitation extraction. To 50 µL of plasma, an internal standard was added, followed by a precipitating agent. The mixture was vortexed and centrifuged. The resulting supernatant was then injected into the LC-MS/MS system.

  • Chromatography: Chromatographic separation was achieved on a C18 column. The mobile phase consisted of a gradient mixture of acetonitrile and an aqueous buffer.

  • Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis was conducted in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for vinorelbine and the internal standard.[3]

Method 2 Protocol
  • Sample Preparation: This method utilized a liquid-liquid extraction (LLE) procedure. An internal standard was added to the biological matrix, followed by an extraction solvent. After vortexing and centrifugation, the organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection.[2]

  • Chromatography: A C18 column (50 x 2.1 mm, 5 µm) was used for chromatographic separation. A gradient elution was employed with a mobile phase consisting of acetonitrile and an aqueous buffer containing formic acid.[2]

  • Mass Spectrometry: An API4000 triple quadrupole mass spectrometer was used for detection in positive ion mode. The MRM transitions for vinorelbine and its deuterated internal standard were monitored.[2]

Method 3 Protocol
  • Sample Preparation: This method involved protein precipitation from whole blood samples.

  • Chromatography: An Onyx monolith C18 column (50 x 2 mm) was used for the separation of analytes.

  • Mass Spectrometry: Quantification was carried out using positive electrospray ionization and MRM mode.[1]

This comparative guide highlights the robust performance of LC-MS/MS methods for vinorelbine quantification. While all presented methods demonstrate acceptable levels of precision and accuracy according to regulatory guidelines, slight variations in their performance characteristics exist. The choice of a specific method may depend on the required sensitivity, sample matrix, and available instrumentation. The detailed protocols and workflow provide a comprehensive resource for researchers aiming to establish or validate their own bioanalytical methods for vinorelbine.

References

Navigating the Matrix: A Comparative Guide to Vinorelbine Bioanalysis in Different Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of matrix effects is critical for the development of robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative analysis of the matrix effects encountered during the quantification of the chemotherapeutic agent vinorelbine in various biological fluids: whole blood, plasma, serum, and urine. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate biological matrix and analytical methodology for their specific research needs.

Understanding the Impact of Biological Matrices

The inherent complexity of biological matrices can significantly influence the accuracy and precision of analytical measurements, a phenomenon known as the "matrix effect." Endogenous components such as proteins, phospholipids, and salts can interfere with the ionization of the target analyte in mass spectrometry-based assays, leading to ion suppression or enhancement. Consequently, a thorough evaluation of the matrix effect is a regulatory requirement for the validation of bioanalytical methods.

This guide summarizes key performance parameters—matrix effect, recovery, and process efficiency—for vinorelbine analysis in different biological fluids, based on data from published scientific literature. The aim is to provide a clear and objective comparison to facilitate informed decision-making in the bioanalytical workflow.

Quantitative Comparison of Vinorelbine Bioanalysis

Table 1: Matrix Effect of Vinorelbine in Different Biological Fluids

Biological FluidExtraction MethodAnalytical MethodMatrix Effect (%)
Whole BloodProtein PrecipitationLC-MS/MS93.67 - 105.87
PlasmaLiquid-Liquid ExtractionLC-MS/MSData not specified
SerumNot specifiedLC-MSData not specified
UrineLiquid-Liquid ExtractionHPLC-UVData not available

Table 2: Recovery of Vinorelbine from Different Biological Fluids

Biological FluidExtraction MethodAnalytical MethodRecovery (%)
Whole BloodProtein PrecipitationLC-MS/MS62.07 - 105.46
PlasmaLiquid-Liquid ExtractionLC-MS/MSData not specified
SerumNot specifiedLC-MS~80
UrineLiquid-Liquid ExtractionHPLC-UVData not available

Table 3: Process Efficiency of Vinorelbine Analysis in Different Biological Fluids

Biological FluidExtraction MethodAnalytical MethodProcess Efficiency (%)
Whole BloodProtein PrecipitationLC-MS/MSData not available
PlasmaLiquid-Liquid ExtractionLC-MS/MSData not available
SerumNot specifiedLC-MSData not available
UrineLiquid-Liquid ExtractionHPLC-UVData not available

Experimental Protocols for Vinorelbine Extraction

The choice of extraction method is crucial for minimizing matrix effects and achieving high analyte recovery. Below are detailed methodologies for the two most common extraction techniques used for vinorelbine analysis in biological fluids.

Protein Precipitation (for Whole Blood and Plasma)

Protein precipitation is a simple and rapid method for removing proteins from biological samples.

  • Sample Preparation: To a 100 µL aliquot of whole blood or plasma, add a known amount of an appropriate internal standard.

  • Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to the sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (for Plasma and Urine)

Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Sample Preparation: To a 500 µL aliquot of plasma or urine, add a known amount of an appropriate internal standard.

  • pH Adjustment: Adjust the pH of the sample as necessary to optimize the extraction of vinorelbine.

  • Extraction: Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).

  • Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Experimental Workflow for Matrix Effect Evaluation

The following diagram illustrates a typical experimental workflow for the evaluation of matrix effects in the bioanalysis of vinorelbine.

MatrixEffectWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_calculation Calculation A Set A: Vinorelbine in Neat Solution LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Vinorelbine B->LCMS C Set C: Vinorelbine Spiked in Matrix -> Extract C->LCMS ME Matrix Effect (%) = (B / A) * 100 LCMS->ME Peak Areas RE Recovery (%) = (C / B) * 100 LCMS->RE Peak Areas PE Process Efficiency (%) = (C / A) * 100 LCMS->PE Peak Areas

Caption: Workflow for the evaluation of matrix effect, recovery, and process efficiency.

Conclusion

The selection of an appropriate biological matrix is a critical first step in the development of a reliable bioanalytical method for vinorelbine. The data presented in this guide indicate that whole blood, when analyzed by LC-MS/MS following protein precipitation, can yield acceptable recovery and manageable matrix effects. While serum also shows good recovery, more data is needed to fully characterize its matrix effects. For plasma, liquid-liquid extraction is a common approach, though quantitative data on its performance with vinorelbine is limited in the reviewed literature. A significant data gap exists for the quantitative assessment of matrix effects for vinorelbine in urine.

Researchers should carefully consider the advantages and disadvantages of each matrix and extraction method in the context of their specific study objectives. The provided experimental protocols and workflow diagram offer a practical foundation for the evaluation and validation of bioanalytical methods for vinorelbine, ultimately contributing to the generation of high-quality data in preclinical and clinical research.

Navigating Bioanalytical Waters: A Comparative Guide to Incurred Sample Reanalysis in Vinorelbine Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. In the realm of pharmacokinetic (PK) studies for chemotherapeutic agents like vinorelbine, Incurred Sample Reanalysis (ISR) serves as a critical tool to validate the performance of analytical methods under real-world conditions. This guide provides a comprehensive comparison of bioanalytical methodologies for vinorelbine quantification, with a focus on the principles and application of ISR.

The Crucial Role of Incurred Sample Reanalysis

Incurred Sample Reanalysis is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to confirm the reproducibility of a bioanalytical method.[1][2] Unlike calibration standards and quality control (QC) samples that are prepared by spiking a known concentration of the drug into a clean biological matrix, incurred samples are actual study samples from subjects who have been administered the drug.[2] These samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis and are not present in the clean matrix used for method validation.[2]

The ISR process involves reanalyzing a subset of study samples in a separate analytical run on a different day and comparing the results to the initial values.[3] This process helps to identify potential issues such as sample non-homogeneity, instability of the analyte in the incurred sample matrix, or unexpected matrix effects that may not be apparent during method validation.[2]

According to regulatory guidelines, for small molecules like vinorelbine, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the initial and reanalyzed values.[1][4]

Bioanalytical Methods for Vinorelbine Quantification

The primary methods for quantifying vinorelbine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While both methods are utilized, LC-MS/MS is now more commonly employed due to its superior sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity, specificity, and high-throughput capabilities. Several validated LC-MS/MS methods have been published for the determination of vinorelbine in human plasma and whole blood.[5][6][7]

Table 1: Comparison of Published LC-MS/MS Methods for Vinorelbine Quantification

ParameterMethod 1Method 2Method 3
Biological Matrix Human Whole BloodHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein Precipitation
Chromatography Onyx monolith C18 columnC18 column (50 × 2.1 mm, 5 µm)Xbridge C18 column (50 x 2.1 mm i.d.)
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.025 ng/mL0.1 ng/mL
Linear Range Up to 25 ng/mL0.025 to 10 ng/mL0.1 to 100 ng/mL
Intra-assay Precision (%CV) ≤ 11.6%≤ 10.6%Not explicitly stated
Inter-assay Precision (%CV) ≤ 10.4%Not explicitly statedNot explicitly stated
Accuracy (%Bias) -8.7% to 10.3%± 12.4%Not explicitly stated
Internal Standard Not explicitly statedDeuterated isotopesVinorelbine-d3

Note: While these studies report successful validation, specific quantitative data from Incurred Sample Reanalysis was not publicly available in the reviewed literature.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Historically, HPLC-UV methods were used for the quantification of vinorelbine. While less sensitive than LC-MS/MS, HPLC-UV can still be a viable option for certain applications.

Table 2: Example of a Published HPLC-UV Method for Vinorelbine Quantification

ParameterHPLC-UV Method
Biological Matrix Human Blood and Urine
Sample Preparation Liquid-Liquid Extraction followed by back-extraction
Chromatography Cyano column
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Linear Range Up to 2000 ng/ml
Between-run Precision (%CV) > 94%
Accuracy > 94%
Internal Standard Vinblastine

Note: This study demonstrated long-term reproducibility through the analysis of a large number of samples over a decade, though specific ISR data as per current regulatory definitions was not presented.[8]

Experimental Protocols

Below are detailed experimental protocols for the bioanalytical methods discussed.

General Incurred Sample Reanalysis Protocol

The following workflow outlines the general procedure for performing ISR in a vinorelbine pharmacokinetic study.

ISR_Workflow cluster_study Pharmacokinetic Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of Samples SampleCollection->InitialAnalysis SampleSelection Select Subset of Incurred Samples (e.g., 10% of total samples) InitialAnalysis->SampleSelection Reanalysis Reanalyze Selected Samples on a Different Day SampleSelection->Reanalysis DataComparison Compare Reanalysis Results with Initial Results Reanalysis->DataComparison Acceptance Evaluate Against Acceptance Criteria (≥67% of samples within ±20% difference) DataComparison->Acceptance Pass Pass Acceptance->Pass Fail Fail Acceptance->Fail Investigation Investigate Discrepancy Fail->Investigation

Figure 1: General workflow for Incurred Sample Reanalysis (ISR).

LC-MS/MS Method Protocol

This protocol is a representative example based on published methods for vinorelbine quantification in human plasma.

LCMSMS_Protocol cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing PlasmaSample 50 µL Human Plasma Sample AddIS Add Internal Standard (e.g., Vinorelbine-d3) PlasmaSample->AddIS Precipitation Protein Precipitation (e.g., with acetonitrile) AddIS->Precipitation Centrifuge Centrifuge to Pellet Precipitated Proteins Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (e.g., Triple Quadrupole) Separation->Detection Quantification Quantify Vinorelbine Concentration Detection->Quantification

Figure 2: Experimental workflow for a typical LC-MS/MS method.

Conclusion

The bioanalytical community places a strong emphasis on the reproducibility and reliability of data generated in pharmacokinetic studies. Incurred Sample Reanalysis is an indispensable tool for ensuring the quality of bioanalytical methods used for drugs like vinorelbine. While both HPLC-UV and LC-MS/MS methods have been developed and validated for vinorelbine quantification, LC-MS/MS is generally favored for its enhanced sensitivity and specificity.

References

Safety Operating Guide

Navigating the Safe Disposal of Vinorelbine-d3 (ditartrate): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Disposal Protocols for Vinorelbine-d3 (ditartrate)

Vinorelbine-d3 (ditartrate), a potent antineoplastic agent utilized in critical research and drug development, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and the environment. As a cytotoxic and hazardous compound, all waste generated from its use must be managed in strict accordance with federal, state, and local regulations. This guide provides a detailed, step-by-step operational plan for the proper handling and disposal of Vinorelbine-d3 (ditartrate) waste, ensuring compliance and mitigating risk.

Core Principle: Segregation of Hazardous Waste

The cornerstone of proper disposal lies in the accurate classification and segregation of waste into two primary categories: trace chemotherapy waste and bulk chemotherapy waste . This distinction is crucial as it dictates the required containment, labeling, and final disposal pathway.

Quantitative Data for Waste Classification

The determination of whether waste is classified as "trace" or "bulk" is based on specific quantitative thresholds established by the Resource Conservation and Recovery Act (RCRA).

Waste ClassificationQuantitative ThresholdExamples
Trace Chemotherapy Waste Contains less than 3% of the original drug volume by weight.[1][2][3]Empty vials, syringes, IV bags, and tubing; personal protective equipment (PPE) such as gloves and gowns with minimal contamination.[1][4][5]
Bulk Chemotherapy Waste Contains 3% or more of the original drug volume by weight.[1][2][3]Unused or partially used vials, syringes, and IV bags; materials used to clean up spills; heavily contaminated PPE.[1][5]

Step-by-Step Disposal Protocol for Vinorelbine-d3 (ditartrate)

Adherence to the following procedural steps is mandatory for all personnel handling Vinorelbine-d3 (ditartrate) waste.

Step 1: Immediate Segregation at the Point of Generation

  • As soon as waste is generated, it must be identified as either trace or bulk chemotherapy waste.

  • Never mix chemotherapy waste with regular trash or other chemical waste streams.[4]

Step 2: Containerization

  • Trace Chemotherapy Waste:

    • Place all trace waste, including sharps, into designated yellow, puncture-resistant containers.[1][6][7]

    • These containers must be clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[4][8]

    • Soft materials like gowns and gloves can be placed in yellow bags specifically designed for chemotherapy waste.[4][7]

  • Bulk Chemotherapy Waste:

    • Place all bulk waste into designated black, puncture-resistant containers.[3][5]

    • These containers must be clearly labeled "HAZARDOUS WASTE" and include the chemical name "Vinorelbine".[1][4]

Step 3: Labeling and Storage

  • Ensure all containers are securely sealed to prevent leakage.

  • Store filled containers in a designated, secure area away from general laboratory traffic.

  • Follow all institutional guidelines for temporary storage duration and location.

Step 4: Final Disposal

  • All Vinorelbine-d3 (ditartrate) waste, both trace and bulk, must be disposed of via incineration at a licensed hazardous waste facility.[9][10]

  • Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor for pickup and final disposal.

  • Do not, under any circumstances, dispose of Vinorelbine-d3 (ditartrate) waste down the drain or in the regular trash.[9][10]

Experimental Workflow for Vinorelbine-d3 (ditartrate) Waste Disposal

The following diagram illustrates the logical flow for the proper management and disposal of waste generated from experiments involving Vinorelbine-d3 (ditartrate).

G cluster_generation Waste Generation Point cluster_classification Immediate Waste Classification cluster_trace Trace Waste Stream cluster_bulk Bulk Waste Stream cluster_disposal Final Disposal Pathway A Experiment with Vinorelbine-d3 (ditartrate) B < 3% of original volume remains? A->B C Place in Yellow 'Trace Chemo' Container B->C Yes E Place in Black 'Hazardous Waste' Container B->E No D Label: 'INCINERATE ONLY' C->D G Secure Storage D->G F Label: 'Vinorelbine' E->F F->G H Licensed Hazardous Waste Incineration G->H

Caption: Workflow for Vinorelbine-d3 (ditartrate) Waste Disposal.

References

Essential Safety and Logistical Information for Handling Vinorelbine-d3 (ditartrate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and operational plans for the handling and disposal of Vinorelbine-d3 (ditartrate), a hazardous drug requiring stringent safety measures to minimize exposure risk.

Hazard Identification and Personal Protective Equipment (PPE)

Vinorelbine-d3 (ditartrate) is classified as a hazardous antineoplastic agent. Occupational exposure can occur through inhalation, skin contact, or ingestion, posing significant health risks. Adherence to proper PPE protocols is mandatory for all personnel handling this compound.

Recommended Personal Protective Equipment (PPE)

All personnel must be trained in the proper donning and doffing of PPE.[1] Consider all PPE worn when handling hazardous drugs to be contaminated.[2]

PPE ComponentStandardRationale
Gloves ASTM D6978-tested, powder-free, nitrile gloves.[1][3]Provides a barrier against cytotoxic agents. Double gloving is required.[1][3]
Gowns Disposable, impermeable gowns made of polyethylene-coated polypropylene or a similar laminate material.[1]Protects skin and clothing from contamination. Gowns should close in the back and have long sleeves with tight-fitting cuffs.[1]
Eye Protection Goggles or a full-face shield.[1]Protects against splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when there is a risk of aerosolization, such as when handling the powder form or during spill cleanup.[1]Prevents inhalation of hazardous particles.
Shoe Covers Two pairs of disposable shoe covers.Prevents the spread of contamination outside of the handling area.

Glove Selection and Use:

Glove MaterialBreakthrough Time (Vincristine Sulfate 1.0 mg/ml)Recommendation
Nitrile No breakthrough for up to 240 minutesRecommended

Important Considerations:

  • Change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated.[3]

  • When double-gloving, wear the inner glove under the gown cuff and the outer glove over the cuff.[1]

Experimental Workflow for Handling Vinorelbine-d3 (ditartrate)

The following workflow outlines the essential steps for safely handling Vinorelbine-d3 (ditartrate) in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Controlled Area don_ppe Don Appropriate PPE prep_area->don_ppe Enter compound Compound in Ventilated Enclosure don_ppe->compound Proceed transport Transport in Sealed Container compound->transport After Compounding decontaminate Decontaminate Surfaces transport->decontaminate After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe After Decontamination dispose Dispose of Waste Properly doff_ppe->dispose Final Step

Figure 1. Procedural workflow for handling Vinorelbine-d3.

Spill Management Plan

Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination. A spill kit should be readily accessible in all areas where Vinorelbine-d3 (ditartrate) is handled.

Spill Kit Contents:

  • Appropriate PPE (as listed in the table above)

  • Absorbent, plastic-backed pads

  • Disposable scoop and scraper

  • Chemotherapy waste disposal bags (yellow for trace, black for bulk)

  • Detergent solution

  • Deactivating agent (e.g., 2% sodium hypochlorite solution)

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on all required personal protective equipment from the spill kit.

  • Contain the Spill:

    • Liquids: Gently cover the spill with absorbent pads, working from the outside in.

    • Solids: Carefully scoop up the powder using a disposable scoop and scraper. Avoid creating dust.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a deactivating agent like a 2% sodium hypochlorite solution. Allow for the recommended contact time.

    • Rinse the area with water.

  • Dispose of Waste: Place all contaminated materials (absorbent pads, cleaning materials, and disposable PPE) into the appropriate chemotherapy waste container.

  • Report the Incident: Document the spill and cleanup procedure according to your institution's policies.

Disposal Plan

Chemotherapy waste is categorized as either "trace" or "bulk" waste, and each requires a specific disposal pathway.

Waste CategoryDefinitionDisposal Container
Trace Waste Items contaminated with less than 3% of the original drug volume (e.g., empty vials, syringes, IV bags, gloves, gowns, and other disposable materials).Yellow puncture-resistant container labeled "Chemotherapy Waste" or "Trace Chemo".
Bulk Waste Items contaminated with more than 3% of the original drug volume (e.g., partially full vials, syringes, IV bags, and materials used to clean up large spills).Black RCRA hazardous waste container labeled "Hazardous Waste" and specifying the chemical contents.

Disposal Procedures:

  • Segregate Waste: At the point of generation, separate trace and bulk chemotherapy waste into the correct color-coded containers.

  • Container Management:

    • Do not overfill containers.

    • Keep containers sealed when not in use.

    • Store waste containers in a designated, secure area away from general traffic.

  • Final Disposal: All chemotherapy waste must be disposed of through a licensed hazardous waste vendor. Do not dispose of this waste in the regular trash or sewer system.

By adhering to these safety and logistical protocols, researchers and laboratory personnel can significantly minimize the risks associated with handling Vinorelbine-d3 (ditartrate) and ensure a safe working environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.